CB-5083
Description
p97 Inhibitor this compound is an orally bioavailable inhibitor of valosin-containing protein (VCP) p97, with potential antineoplastic activity. Upon oral administration, this compound specifically binds to and inhibits the activity of p97. This prevents ubiquitin-dependent protein degradation and causes cellular accumulation of poly-ubiquitinated proteins. The inhibition of endoplasmic reticulum (ER)-associated protein degradation activates the ER-dependent stress response pathway, and leads to both an induction of apoptosis and inhibition of cell proliferation in susceptible tumor cells. p97, a type II AAA ATPase, plays a key role in cellular protein homeostasis. Its overexpression in many tumor cell types is associated with increased tumor cell proliferation and survival.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
a p97 ATPase inhibitor; structure in first source
Propriétés
IUPAC Name |
1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-15-12-18-17(22(25)30)8-5-9-21(18)29(15)24-27-20-10-11-31-14-19(20)23(28-24)26-13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-14H2,1H3,(H2,25,30)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDALZZCKQFLGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1C3=NC4=C(COCC4)C(=N3)NCC5=CC=CC=C5)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022542 | |
| Record name | CB-5083 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1542705-92-9 | |
| Record name | CB-5083 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1542705929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CB-5083 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CB-5083 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CB-5083 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/591IV6UL6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of CB-5083 in Disrupting Protein Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CB-5083 is a first-in-class, potent, and selective small molecule inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97. By targeting the D2 ATPase domain of p97, this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins, induction of the Unfolded Protein Response (UPR), and ultimately, apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Introduction to p97 and Its Role in Protein Homeostasis
The p97/VCP (Valosin-Containing Protein) is a critical enzyme that functions as a molecular chaperone, playing a central role in maintaining protein homeostasis (proteostasis).[1] It is involved in a myriad of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[1][2] In cancer cells, which often exhibit high rates of protein synthesis and are under constant proteotoxic stress, the demand for p97 function is elevated, making it a compelling therapeutic target.[1][3]
This compound: A Selective Inhibitor of the p97 D2 ATPase Domain
This compound is an orally bioavailable, ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97.[4] This selectivity is crucial as it allows for the potent disruption of p97's function in protein degradation pathways.[4][5] Inhibition of the D2 domain's ATPase activity prevents the conformational changes required for p97 to process and chaperone its ubiquitinated substrate proteins.[5]
Mechanism of Action: A Cascade of Proteotoxic Stress
The inhibition of p97 by this compound initiates a cascade of events that ultimately leads to cancer cell death. The core mechanism can be broken down into the following key steps:
-
Accumulation of Poly-ubiquitinated Proteins: The primary and most immediate consequence of p97 inhibition is the cellular accumulation of poly-ubiquitinated proteins.[1][6] p97 is responsible for extracting these tagged proteins from cellular complexes and membranes for subsequent degradation by the proteasome. When p97 is inhibited, this "segregase" activity is lost, leading to a buildup of ubiquitinated substrates.[4] A hallmark of this compound activity is the accumulation of K48-linked polyubiquitin chains.[1][7]
-
Induction of the Unfolded Protein Response (UPR) and ER Stress: A significant portion of p97's substrates are misfolded proteins from the endoplasmic reticulum (ER) that are targeted for degradation via ERAD.[1] The failure to clear these proteins due to p97 inhibition leads to their accumulation within the ER, triggering ER stress and activating all three arms of the UPR: PERK, IRE1α, and ATF6.[1][8] This is evidenced by the increased phosphorylation of PERK and eIF2α, splicing of XBP1, and upregulation of UPR-associated proteins like BiP and CHOP.[1]
-
Induction of Apoptosis: If the ER stress induced by this compound is prolonged and irremediable, the UPR shifts from a pro-survival to a pro-apoptotic signaling pathway.[1][8] A key mediator of this switch is the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein), which is robustly induced by this compound treatment.[1] CHOP upregulates the expression of pro-apoptotic proteins, leading to the activation of the caspase cascade and programmed cell death.[1][9]
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound from various preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 | Reference |
| Biochemical Assay | p97 ATPase | 11 nM | [7] |
| Biochemical Assay | p97 ATPase | 15.4 nM | [10] |
| Cell Viability | HCT116 cells | 0.31 µM | [11] |
| Cell Viability | HL-60 cells | 0.45 µM | [11] |
Table 2: In Vivo Experimental Dosages of this compound in Mouse Models
| Mouse Model | Dosage | Dosing Schedule | Outcome | Reference |
| RPMI8226 Xenograft | 60 mg/kg | Single oral dose | Increased K48 ubiquitin, CHOP, and cPARP in tumors | [1] |
| VCPR155H/+ | 15 mg/kg | Daily oral gavage for 6 months | Well-tolerated, modulated autophagy markers | [12] |
| Wild-type mice | 15 mg/kg and 30 mg/kg | Single gavage administration | Reversible inhibition of PDE6 | [12] |
Experimental Protocols
This section provides an overview of common experimental protocols used to characterize the mechanism of action of this compound.
p97 ATPase Inhibition Assay
This assay measures the ability of this compound to inhibit the ATPase activity of purified p97 enzyme.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 µM).
-
Reaction Setup: In a 384-well plate, add 20 nM of hexameric p97 enzyme.
-
Initiate Reaction: Add 20 µM ATP to start the reaction. The total reaction volume is 5 µL.
-
Incubation: Seal the plate and incubate at 37°C for 15 minutes.
-
Detection: Use a commercial kit such as ADP-Glo™ to measure the amount of ADP produced, which is inversely proportional to p97 inhibition. Luminescence is measured using a plate reader.
-
Data Analysis: Calculate IC50 values by fitting the luminescence data to a four-parameter sigmoidal curve.[13]
Western Blotting for Protein Homeostasis Markers
This technique is used to detect changes in the levels of key proteins involved in the UPR and apoptosis.
-
Cell Treatment: Culture cancer cell lines (e.g., RPMI8226, HCT116) and treat with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 8, 12, or 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Resolve 10-20 µg of protein per lane on a 4-12% Bis-Tris gradient gel and transfer to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., BiP, XBP1s, p-PERK, CHOP, K48-ubiquitin, cleaved PARP, and a loading control like GAPDH).
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed cancer cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Viability Measurement: Use a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure luminescence and calculate IC50 values by normalizing the data to DMSO-treated control cells.[11]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cells (e.g., HCT116) with this compound (e.g., 20 µM) or DMSO for 12 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[14]
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with this compound.
Caption: this compound Mechanism of Action.
Caption: In Vitro Experimental Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase‐mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel p97/VCP inhibitor induces endoplasmic reticulum stress and apoptosis in both bortezomib‐sensitive and ‐resistant multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. b-pompilidotoxin.com [b-pompilidotoxin.com]
- 11. researchgate.net [researchgate.net]
- 12. A p97/Valosin-Containing Protein Inhibitor Drug this compound Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.glpbio.com [file.glpbio.com]
- 14. researchgate.net [researchgate.net]
The Cellular Target of CB-5083: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CB-5083 is a first-in-class, orally bioavailable small molecule inhibitor that has demonstrated potent anti-tumor activity in a range of preclinical cancer models. This technical guide provides an in-depth overview of the primary cellular target of this compound, its mechanism of action, and the key experimental methodologies used to characterize its activity. The primary cellular target of this compound is p97, also known as Valosin-Containing Protein (VCP), a critical enzyme in protein homeostasis. This compound selectively inhibits the D2 ATPase domain of p97, leading to disruption of the ubiquitin-proteasome system, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the relevant cellular pathways and experimental workflows.
The Primary Cellular Target: p97/VCP
The primary cellular target of this compound is p97, a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins. p97 is a crucial regulator of protein homeostasis, playing a key role in the ubiquitin-proteasome system (UPS)[1]. It functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome[2].
This compound is a potent and highly selective inhibitor of the D2 ATPase domain of p97[3]. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the D2 domain[1]. Inhibition of the D2 domain's ATPase activity is the primary mechanism by which this compound exerts its anti-cancer effects[1]. While p97 also has a D1 ATPase domain, this compound shows marked selectivity for the D2 domain[1].
Quantitative Data: Potency and Efficacy
The inhibitory activity of this compound against p97 and its anti-proliferative effects on various cancer cell lines have been quantified in numerous studies. The following tables summarize key potency and efficacy data.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| p97/VCP | Biochemical ATPase Assay | 11 | [4][5] |
| Cell Line | Cancer Type | Assay Type | GI50 / IC50 (nM) | Reference(s) |
| RPMI-8226 | Multiple Myeloma | Cell Viability | 96 - 1,152 (median 326) | [3] |
| AMO-1 | Multiple Myeloma | Cell Viability | 81 | [4] |
| HCT116 | Colorectal Cancer | Cell Viability | ~500 | [4] |
| A549 | Lung Cancer | Cell Viability | ~680 | |
| NCI-H1838 | Lung Cancer | Cell Viability | - | [4] |
Mechanism of Action
Inhibition of p97 by this compound disrupts the normal process of protein degradation, leading to an accumulation of ubiquitinated proteins and unresolved endoplasmic reticulum (ER) stress. This, in turn, activates the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring protein homeostasis. However, sustained UPR activation by this compound ultimately triggers apoptosis in cancer cells[3].
Signaling Pathway: The Unfolded Protein Response (UPR)
The UPR is mediated by three main ER-transmembrane sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Under normal conditions, these sensors are kept inactive by the chaperone protein BiP (Binding immunoglobulin protein). Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation[6][7][8][9][10]. This compound treatment has been shown to activate all three arms of the UPR[3].
References
- 1. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 10. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
The Role of CB-5083 in Inducing Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CB-5083 is a potent, selective, and orally bioavailable inhibitor of the p97 AAA ATPase, a critical regulator of protein homeostasis.[1] By targeting p97, this compound disrupts cellular processes such as the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD), leading to the accumulation of misfolded proteins and the induction of profound endoplasmic reticulum (ER) stress.[2] This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring proteostasis. However, the irresolvable ER stress induced by this compound ultimately activates the apoptotic arm of the UPR, making it a promising therapeutic strategy for various cancers that are highly dependent on a functional protein homeostasis machinery.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in inducing ER stress, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction to this compound and p97 Inhibition
p97 (also known as VCP) is a hexameric AAA (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining cellular protein homeostasis.[2] It functions by utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome.[3] This process is integral to the ERAD pathway, which removes misfolded or unfolded proteins from the ER lumen.[4]
Cancer cells, with their high rates of protein synthesis and proliferation, are particularly reliant on the protein degradation machinery to manage the increased load of misfolded proteins and to maintain survival.[1] Consequently, p97 has emerged as a compelling therapeutic target in oncology.[5]
This compound is a first-in-class small molecule inhibitor that competitively binds to the D2 ATPase domain of p97, leading to the inhibition of its activity.[4][6] This inhibition disrupts the ERAD pathway, causing an accumulation of poly-ubiquitinated and misfolded proteins within the ER, which in turn triggers a state of intense and unresolved ER stress.[1][3]
Quantitative Data: The Potency of this compound
The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.24 - 0.31 | [7][8] |
| A549 | Lung Carcinoma | 0.68 | [9][10] |
| RPMI-8226 | Multiple Myeloma | 0.45 | [7][8] |
| SJSA-1 | Osteosarcoma | 0.3286 | [11] |
| U2OS | Osteosarcoma | ~0.5 | [11] |
| HOS | Osteosarcoma | ~0.8 | [11] |
| MG63 | Osteosarcoma | ~1.032 | [11] |
Mechanism of Action: Induction of the Unfolded Protein Response (UPR)
The accumulation of misfolded proteins in the ER due to p97 inhibition by this compound activates the three primary sensor proteins of the UPR: PERK, IRE1α, and ATF6.[12]
-
The PERK Pathway: Upon activation, PERK (PKR-like ER kinase) phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This leads to a general attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[13]
-
The IRE1α Pathway: IRE1α (inositol-requiring enzyme 1α) is a transmembrane protein with both kinase and endoribonuclease activity. Upon activation, it mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in ER expansion, protein folding, and ERAD.[13]
-
The ATF6 Pathway: ATF6 (activating transcription factor 6) is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by site-1 and site-2 proteases. The cleaved N-terminal fragment (ATF6f) migrates to the nucleus and activates the transcription of genes encoding ER chaperones, such as BiP (GRP78), and components of the ERAD machinery.[13]
Treatment with this compound leads to a robust and sustained activation of all three UPR arms, culminating in the induction of CHOP and ultimately, apoptosis.[1][2]
Signaling Pathway Diagrams
Caption: this compound inhibits p97, leading to ER stress and apoptosis.
Caption: The three arms of the Unfolded Protein Response activated by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of ER Stress Markers
This protocol is used to detect the expression levels of key UPR proteins following this compound treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BiP, anti-CHOP, anti-p-eIF2α, anti-XBP1s, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR) for UPR Gene Expression
This protocol is used to measure the mRNA levels of UPR target genes.
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., BIP, CHOP, XBP1s, ATF4) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Treat cells with this compound as described for Western blotting.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Set up qPCR reactions with SYBR Green master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
This compound represents a targeted therapeutic approach that exploits the reliance of cancer cells on protein homeostasis pathways. By inhibiting p97, this compound induces a state of chronic and unresolved ER stress, leading to the activation of the UPR and subsequent apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the role of this compound and the broader implications of targeting the p97-ER stress axis in cancer therapy. Further research into the nuanced downstream effects of this compound-induced UPR will be crucial for optimizing its therapeutic potential and identifying patient populations most likely to benefit from this innovative treatment strategy.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. ossila.com [ossila.com]
- 7. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CB 5083 | p97 ATPase | Tocris Bioscience [tocris.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
CB-5083 and the unfolded protein response (UPR) pathway
An In-depth Technical Guide to CB-5083 and the Unfolded Protein Response (UPR) Pathway
Introduction
The maintenance of protein homeostasis, or proteostasis, is a critical cellular process, the disruption of which is increasingly recognized as a viable therapeutic strategy in oncology. Cancer cells, with their high rates of protein synthesis and proliferation, are particularly dependent on pathways that manage protein folding and degradation. One such key regulator is the AAA-ATPase p97 (also known as VCP, Valosin-Containing Protein), which plays a crucial role in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.
This compound is a first-in-class, potent, and orally bioavailable small molecule inhibitor that selectively targets the D2 ATPase domain of p97.[1][2][3] By inhibiting p97, this compound disrupts the degradation of misfolded proteins, leading to their accumulation within the endoplasmic reticulum (ER). This accumulation induces a state of severe and irresolvable proteotoxic stress, which in turn triggers the Unfolded Protein Response (UPR).[4][5] This guide provides a detailed examination of the mechanism of action of this compound, its specific effects on the UPR signaling cascade, and the experimental methodologies used to characterize these interactions.
Core Mechanism: Inhibition of p97 and Disruption of ERAD
The primary function of p97 in the ERAD pathway is to facilitate the retro-translocation of ubiquitinated, misfolded proteins from the ER lumen into the cytosol for subsequent degradation by the proteasome.[6][7] this compound acts as an ATP-competitive inhibitor, binding specifically to the D2 domain's ATP-binding site, which is critical for its protein remodeling and extraction functions.[1][8]
The inhibition of p97 by this compound effectively stalls the ERAD process.[6] This leads to a rapid build-up of poly-ubiquitinated proteins and terminally misfolded ERAD substrates within the ER, causing significant ER stress.[1][4] This unresolved stress is the primary trigger for the activation of the UPR.
Activation of the Unfolded Protein Response (UPR) Pathway
The UPR is an adaptive signaling network designed to alleviate ER stress. However, when the stress is overwhelming and persistent, the UPR switches from a pro-survival to a pro-apoptotic response. The UPR is mediated by three ER-transmembrane sensor proteins: PERK, IRE1, and ATF6.[4] this compound has been shown to robustly activate all three arms of the UPR, ultimately pushing cancer cells towards apoptosis.
-
PERK (PKR-like ER kinase) Pathway: Upon ER stress, PERK dimerizes and autophosphorylates, becoming active. Its primary substrate is the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α leads to a general attenuation of protein synthesis, reducing the protein load on the ER.[9] However, it paradoxically allows for the preferential translation of Activating Transcription Factor 4 (ATF4).[9] ATF4 is a key transcription factor that upregulates genes involved in stress response and, crucially, the pro-apoptotic factor CHOP (C/EBP homologous protein).[6] The strong induction of CHOP is a hallmark of this compound-induced ER stress and a critical step in initiating apoptosis.[4][8]
-
IRE1 (Inositol-requiring enzyme 1) Pathway: IRE1 is activated by oligomerization and autophosphorylation. Its activation unleashes its endoribonuclease activity, which unconventionally splices a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[10] The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes encoding ER chaperones and ERAD components to enhance the protein-folding capacity of the ER. Treatment with this compound leads to the accumulation of XBP1s.[8]
-
ATF6 (Activating Transcription Factor 6) Pathway: When ER stress occurs, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its active N-terminal cytosolic fragment.[9][10] This fragment moves to the nucleus and, like XBP1s, activates the transcription of UPR target genes, including chaperones like BiP.[11][10]
The combined and sustained activation of these pathways, particularly the PERK-CHOP and IRE1 arms, by this compound creates an irresolvable proteotoxic state that culminates in programmed cell death.[4][6][8]
Caption: The Unfolded Protein Response (UPR) signaling pathways.
Caption: Mechanism of action for the p97 inhibitor this compound.
Quantitative Data
The anti-tumor activity of this compound is demonstrated by its potent inhibition of cell viability across various cancer types and its robust induction of UPR-related gene and protein expression.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|
| SJSA-1 | Osteosarcoma | 0.3286 - 1.032 | [6] |
| U2OS | Osteosarcoma | 0.3286 - 1.032 | [6] |
| HOS | Osteosarcoma | 0.3286 - 1.032 | [6] |
| HCT116 | Colon Cancer | 0.31 | [12] |
| HL-60 | Acute Myeloid Leukemia | 0.45 | [12] |
| Multiple Myeloma Lines | Multiple Myeloma | Generally < 1.0 |[8][13] |
Table 2: Modulation of UPR-Related Markers by this compound
| Marker | Type | Change Upon Treatment | Cellular Effect | Citation |
|---|---|---|---|---|
| Poly-ubiquitinated proteins | Protein | Strong Accumulation | Inhibition of protein degradation | [1][4] |
| BiP (HSPA5) | Protein/mRNA | Induction | ER stress sensor | [2][8] |
| p-PERK | Protein | Increased Phosphorylation | Activation of PERK pathway | [8] |
| ATF4 | mRNA | Induction | Key UPR transcription factor | [6] |
| CHOP | Protein/mRNA | Strong Induction | Pro-apoptotic transcription factor | [4][6][8] |
| sXBP1 | Protein | Accumulation | Activation of IRE1 pathway | [8] |
| DR5 (Death Receptor 5) | Protein/mRNA | 7.7-fold (protein), 18.9-fold (mRNA) | UPR-induced apoptosis mediator |[4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound on the UPR pathway.
1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Treat cells with a range of concentrations (e.g., 0.01 µM to 20 µM) and include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Measurement: Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
-
2. Western Blotting for UPR Markers
-
Objective: To detect changes in the expression and phosphorylation status of key UPR proteins.
-
Methodology:
-
Cell Treatment & Lysis: Culture cells to ~80% confluency and treat with this compound (e.g., at 1x and 2x IC50 concentrations) for a specified time (e.g., 8, 16, 24 hours). Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 4-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-PERK, CHOP, BiP, XBP1s, and a loading control like GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: Experimental workflow for assessing this compound's effects.
Conclusion
This compound is a potent inhibitor of the p97 ATPase that disrupts cellular proteostasis by blocking the ERAD pathway. This mechanism of action leads to the accumulation of misfolded proteins, inducing irresolvable ER stress and robustly activating the pro-apoptotic arms of the Unfolded Protein Response.[4][6] The strong induction of markers like CHOP and the activation of the PERK and IRE1 pathways underscore its ability to push cancer cells toward apoptosis.[8] While clinical development of this compound faced challenges due to off-target effects, its mechanism provides a crucial proof-of-concept for targeting p97 and the protein homeostasis network in cancer therapy, paving the way for next-generation inhibitors.[12][14] The data and protocols outlined in this guide offer a comprehensive framework for researchers and drug developers investigating this important therapeutic target.
References
- 1. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting p97 to Disrupt Protein Homeostasis in Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]
- 10. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subtilase cytotoxin activates PERK, IRE1 and ATF6 endoplasmic reticulum stress-signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomics analysis reveals the differential impact of the p97 inhibitor this compound on protein levels in various cellular compartments of the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thrombospondin-1 counteracts the p97 inhibitor this compound in colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Journey of CB-5083: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-5083 is a first-in-class, orally bioavailable small molecule inhibitor of p97, a critical AAA (ATPases Associated with diverse cellular Activities) ATPase.[1][2] p97 plays a pivotal role in maintaining protein homeostasis by regulating processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[2][3] Its overexpression in various cancer cells is linked to increased proliferation and survival, making it a compelling target for anticancer therapy.[1] This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing complex biological pathways.
Pharmacodynamics: Mechanism of Action and Cellular Effects
This compound is a potent and selective, ATP-competitive inhibitor of the D2 ATPase domain of p97.[4][5] Inhibition of p97 by this compound disrupts protein homeostasis, leading to the accumulation of polyubiquitinated proteins and unresolved endoplasmic reticulum (ER) stress.[4][6] This triggers the Unfolded Protein Response (UPR), a cellular stress response pathway.[4][7] Persistent ER stress ultimately activates the apoptotic cascade, leading to cancer cell death.[4][6][7]
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the inhibition of p97, which is essential for the extraction of misfolded proteins from the ER for subsequent degradation by the proteasome (ERAD). This disruption leads to the activation of all three arms of the UPR.
The Unfolded Protein Response (UPR) Pathway Triggered by this compound
Inhibition of p97 by this compound leads to the accumulation of misfolded proteins in the ER, which in turn activates the three main sensors of the UPR: PERK, IRE1, and ATF6.[4][6][7] This activation aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged and severe.
Quantitative Pharmacodynamic Data
The cellular effects of this compound have been quantified in numerous studies across various cancer cell lines.
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 (p97 ATPase activity) | Purified human p97 | 11 nM | [8][9] |
| GI50 (72h exposure) | Multiple Myeloma Cell Lines (n=18) | Median: 326 nM (Range: 96 - 1,152 nM) | [4] |
| GI50 (72h exposure) | Solid Tumor Cell Lines (n=153) | Generally less sensitive than multiple myeloma lines | [4] |
| IC50 (Cell Viability) | HCT116 (colon cancer) | 0.31 µM | [10] |
| IC50 (Cell Viability) | HL-60 (leukemia) | 0.45 µM | [10] |
| Induction of CHOP protein | RPMI8226 (multiple myeloma) | Up to 2.7-fold increase in vivo | [4] |
| Inhibition of PDE6 | Biochemical Assay | IC50 lower than sildenafil, higher than vardenafil | [11] |
| PDE6 Inhibition Constant (Ki) | Ex vivo ERG | 80 nM | [11] |
Pharmacokinetics
This compound was developed as an orally bioavailable inhibitor of p97.[2][3] Preclinical studies demonstrated its ability to achieve plasma concentrations sufficient for in vivo target engagement and anti-tumor activity.[4]
| Parameter | Species | Dose | Value | Reference(s) |
| Plasma Concentration | SCID mice with RPMI8226 xenografts | 60 mg/kg (single oral dose) | 2 to 20 µmol/L over 24 hours | [4] |
| Oral Bioavailability | Preclinical models | Sufficient for in vivo efficacy | [2][3] |
Experimental Protocols
General Experimental Workflow for Evaluating this compound
A typical workflow for assessing the in vitro and in vivo activity of this compound is outlined below.
Detailed Methodologies
1. p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies p97 ATPase activity by measuring the amount of ADP produced.
-
Reagents: Purified human p97 enzyme, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Incubate purified p97 enzyme with varying concentrations of this compound in the presence of ATP in a reaction buffer.
-
After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure luminescence using a plate reader. The light signal is proportional to the ADP concentration and inversely proportional to the p97 ATPase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
-
2. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Reagents: Cancer cell lines, this compound, CellTiter-Glo® Reagent (Promega).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[4]
-
Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Calculate GI50 (concentration for 50% growth inhibition) or IC50 values.[4][10]
-
3. Western Blotting for Pharmacodynamic Markers
This technique is used to detect and quantify proteins indicative of UPR activation and apoptosis.
-
Reagents: Cell lysates from this compound treated and untreated cells, primary antibodies against BiP, sXBP1, p-PERK, CHOP, K48-linked polyubiquitin, cleaved PARP, and a loading control (e.g., GAPDH), secondary antibodies.
-
Procedure:
-
Treat cells with this compound for a specified time (e.g., 8 hours).[4]
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities relative to the loading control.[4]
-
Clinical Development and Off-Target Effects
This compound entered Phase I clinical trials for patients with multiple myeloma and solid tumors.[2][5] However, the trials were terminated due to on-target toxicity and an unexpected off-target effect causing visual impairment, such as photophobia and dyschromatopsia.[5][11] Subsequent studies revealed that this compound is a potent inhibitor of phosphodiesterase-6 (PDE6), an enzyme crucial for phototransduction in retinal photoreceptors.[11] This off-target effect was found to be reversible.[11]
Conclusion
This compound is a potent and selective inhibitor of p97 with significant preclinical anti-tumor activity driven by the induction of unresolved ER stress and apoptosis. Its development provided crucial validation for p97 as a therapeutic target in oncology. While its clinical progression was halted due to toxicity and off-target effects on vision, the extensive research on this compound has provided a deep understanding of its pharmacokinetics and pharmacodynamics. This knowledge serves as a valuable foundation for the development of next-generation p97 inhibitors with improved therapeutic windows. The detailed experimental protocols and pathway visualizations presented in this guide offer a comprehensive resource for researchers in the field of protein homeostasis and cancer drug development.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Proteomics analysis reveals the differential impact of the p97 inhibitor this compound on protein levels in various cellular compartments of the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A p97/Valosin-Containing Protein Inhibitor Drug this compound Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors [frontiersin.org]
A Technical Guide to the Solubility and Stability of CB-5083 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
CB-5083 is a potent and selective, first-in-class, orally bioavailable inhibitor of the p97 AAA ATPase (also known as VCP). By targeting p97, this compound disrupts cellular protein homeostasis, leading to the accumulation of poly-ubiquitinated proteins and triggering the unfolded protein response (UPR), ultimately inducing apoptosis in cancer cells.[1][2][3][4] Accurate and reproducible in vitro studies using this compound are contingent upon its proper handling, specifically concerning its solubility and stability in experimental systems. This guide provides an in-depth overview of the solubility and stability of this compound for in vitro assays, including recommended solvents, stock solution preparation, and considerations for its use in cell culture media.
This compound: Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97.[4] The inhibition of p97's ATPase activity disrupts its function in ubiquitin-dependent protein degradation pathways, including the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[1][3] This leads to an accumulation of misfolded and poly-ubiquitinated proteins in the endoplasmic reticulum, inducing ER stress and activating all three arms of the UPR: PERK, IRE1, and ATF6.[5] Persistent ER stress and an unresolved UPR ultimately trigger apoptotic cell death, making p97 an attractive target in oncology research.
Figure 1: Simplified signaling pathway of this compound action.
Solubility of this compound
This compound is a crystalline solid that is practically insoluble in water. Therefore, organic solvents are required to prepare stock solutions for in vitro experiments. The most commonly used solvents are dimethyl sulfoxide (DMSO) and ethanol.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Concentration (mM) | Reference(s) |
| DMSO | ≥ 20.65 | ≥ 50 | [6] |
| DMSO | 41.35 | 100 | [1] |
| DMSO | 82-83 | ~200 | [7] |
| Ethanol | ≥ 4.4 | ≥ 10.6 | [6] |
| Ethanol | 41.35 | 100 | [1] |
| Warmed Ethanol | Sparingly Soluble | - | [8] |
Note: The molecular weight of this compound is 413.48 g/mol .
For most in vitro applications, DMSO is the preferred solvent due to its high solubilizing capacity for this compound. It is important to use anhydrous, high-purity DMSO to minimize degradation of the compound and ensure reproducibility.
Preparation and Storage of Stock Solutions
Proper preparation and storage of stock solutions are critical to maintaining the integrity and activity of this compound.
Table 2: Recommended Protocol for this compound Stock Solution Preparation
| Step | Procedure | Notes |
| 1. | Weigh the desired amount of this compound crystalline solid in a sterile microfuge tube. | Perform in a chemical fume hood using appropriate personal protective equipment. |
| 2. | Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). | To aid dissolution, the tube can be warmed to 37°C for 10 minutes and/or sonicated in an ultrasonic bath.[6] |
| 3. | Vortex the solution until the compound is completely dissolved. | Ensure no visible particulates remain. |
| 4. | Aliquot the stock solution into smaller volumes in sterile, amber glass vials or polypropylene tubes. | This minimizes freeze-thaw cycles and exposure to light. |
| 5. | Store the aliquots at -20°C or -80°C. | Purging the vials with an inert gas like argon or nitrogen before sealing can further enhance stability.[8] |
Stability of Stock Solutions:
-
In DMSO: Stock solutions of this compound in DMSO are stable for at least one year when stored at -20°C and for up to two years at -80°C.
-
Long-term Storage: For long-term storage, -80°C is recommended to minimize the potential for degradation. It is advisable to avoid repeated freeze-thaw cycles.
Stability of this compound in Aqueous Media for In Vitro Assays
While stock solutions in DMSO are stable, the stability of this compound in aqueous cell culture media at physiological temperatures (i.e., 37°C) is a critical consideration for experimental design and data interpretation. The introduction of the DMSO stock solution into the aqueous media results in a significant dilution of the organic solvent. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
There is limited published data on the specific degradation kinetics of this compound in various cell culture media. Therefore, it is highly recommended that researchers empirically determine the stability of this compound under their specific experimental conditions.
Figure 2: General experimental workflow for using this compound.
Experimental Protocols
Protocol for Preparation of this compound Working Solution for Cell Culture
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Serially dilute the stock solution in sterile cell culture medium to the desired final concentration. It is recommended to perform dilutions immediately before adding to the cells.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).
-
Gently mix the medium containing this compound before adding it to the cell culture plates.
General Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework. Specific parameters may need to be optimized based on the available analytical instrumentation.
-
Preparation of Stability Samples:
-
Prepare a working solution of this compound in the desired cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as used in the planned experiments.
-
Prepare a control sample of the medium without this compound.
-
Incubate the samples at 37°C in a cell culture incubator.
-
-
Time-Point Analysis:
-
Collect aliquots of the samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis (using HPLC):
-
Thaw the samples and prepare them for HPLC analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC with UV detection. The mobile phase and gradient conditions should be optimized to achieve good separation of the parent this compound peak from any potential degradation products.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Conclusion
This compound is a valuable tool for investigating the role of p97 and the protein homeostasis machinery in various cellular processes, particularly in the context of cancer biology. A thorough understanding and careful management of its solubility and stability are paramount for obtaining reliable and reproducible data in in vitro assays. By following the guidelines outlined in this technical guide, researchers can confidently prepare and utilize this compound in their experimental systems, contributing to a deeper understanding of its therapeutic potential. Given the limited data on its stability in aqueous media, empirical determination under specific experimental conditions is strongly encouraged.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery solubility measurement and assessment of small molecules with drug development in mind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Off-Target Effects of CB-5083 on PDE-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CB-5083, a potent and selective inhibitor of the p97/valosin-containing protein (VCP) ATPase, has been a subject of significant interest in oncology due to its role in disrupting protein homeostasis in cancer cells. However, its clinical development was halted by dose-limiting visual disturbances, including photophobia and dyschromatopsia. Subsequent research has revealed that these adverse effects are attributable to the off-target inhibition of phosphodiesterase-6 (PDE-6), a critical enzyme in the retinal phototransduction cascade. This technical guide provides an in-depth analysis of the off-target interaction between this compound and PDE-6, compiling quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
This compound is an orally bioavailable small molecule that competitively inhibits the D2 ATPase domain of p97, a key regulator of the ubiquitin-proteasome system.[1] By disrupting p97 function, this compound induces an accumulation of poly-ubiquitinated proteins, leading to endoplasmic reticulum stress and apoptosis in cancer cells.[1] Phase I clinical trials for solid tumors and multiple myeloma were initiated to evaluate its therapeutic potential.[2]
Despite promising preclinical activity, the trials were terminated due to patients experiencing reversible, dose-dependent visual side effects.[3] These symptoms were analogous to those observed with inhibitors of phosphodiesterase-5 (PDE-5), which are known to have cross-reactivity with PDE-6 in the retina. This led to the hypothesis that the visual disturbances caused by this compound were a result of off-target inhibition of PDE-6.[3]
PDE-6 is a multi-subunit enzyme essential for the hydrolysis of cyclic guanosine monophosphate (cGMP) in photoreceptor cells, a pivotal step in converting light into a neuronal signal.[4] Inhibition of PDE-6 leads to an accumulation of cGMP, resulting in altered photoreceptor cell function and the observed visual disturbances.[5] Understanding the kinetics and functional consequences of this off-target interaction is crucial for the potential future development of p97 inhibitors with an improved safety profile.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against its intended target, p97, and its off-target, PDE-6, has been quantified through various biochemical and cellular assays. For comparative purposes, data for the well-characterized PDE inhibitors, sildenafil and vardenafil, are also included.
| Compound | Target | Assay Type | Inhibitory Value | Metric |
| This compound | p97/VCP | Biochemical | 11 nM | IC50 |
| Osteosarcoma Cell Lines | Cell Viability | 0.3286 - 1.032 µM | IC50 | |
| A549 Cancer Cells | Cell Viability | 680 nM | IC50 | |
| This compound | PDE-6 | Ex vivo ERG | 80 nM | Ki |
| Sildenafil | PDE-6 | Ex vivo ERG | ~560 nM (7-fold higher than this compound) | Ki |
| PDE-6 | Biochemical | Not explicitly stated, but lower potency than this compound | - | |
| Vardenafil | PDE-6 | Biochemical | 11 nM | IC50 |
| PDE-6 | Biochemical | Higher potency than this compound | - | |
| PDE-5 | Biochemical | 0.7 nM | IC50 |
Table 1: Inhibitory Potency of this compound and Reference Compounds.[2][3][6][7]
Experimental Protocols
The characterization of this compound's off-target effects on PDE-6 has relied on a combination of in vitro biochemical assays and in vivo/ex vivo functional assessments of retinal activity.
PDE-6 Activity Assay (In Vitro)
This protocol outlines a method to determine the inhibitory effect of a compound on PDE-6 activity using extracts from bovine rod outer segments (ROS).
Materials:
-
Frozen bovine retinas
-
Sucrose gradient solutions
-
Hypotonic buffer
-
Trypsin
-
cGMP substrate
-
Malachite green-based phosphate detection reagent
-
Test compound (e.g., this compound) dissolved in DMSO
-
Microplate reader
Procedure:
-
Preparation of Bovine Rod Outer Segments (ROS): Isolate ROS from frozen bovine retinas using a sucrose gradient centrifugation method.
-
Extraction of PDE-6: Extract membrane-associated PDE-6 from the ROS by hypotonic lysis.
-
Activation of PDE-6: Activate the extracted PDE-6 by limited proteolytic digestion with trypsin to remove the inhibitory gamma subunits.
-
Inhibition Assay: a. In a 96-well plate, add the activated PDE-6 enzyme to a reaction buffer. b. Add varying concentrations of the test compound (e.g., this compound) or vehicle control (DMSO). Incubate for a predetermined period (e.g., 15 minutes) at room temperature. c. Initiate the enzymatic reaction by adding the cGMP substrate. d. Allow the reaction to proceed for a specific time at 37°C. e. Stop the reaction and measure the amount of phosphate produced from the hydrolysis of cGMP using a malachite green-based colorimetric assay.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of PDE-6 inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Electroretinography (ERG) in Mice (In Vivo & Ex Vivo)
ERG is a non-invasive technique used to measure the electrical response of the retina to a light stimulus, providing a functional assessment of photoreceptor and other retinal cell activity.
Materials:
-
Adult mice (e.g., C57BL/6J)
-
Ganzfeld dome light stimulator
-
Recording electrodes (corneal, reference, and ground)
-
Amplifier and data acquisition system
-
Anesthetic (e.g., ketamine/xylazine)
-
Mydriatic eye drops (to dilate the pupils)
-
Test compound formulated for in vivo administration (e.g., oral gavage) or for ex vivo retinal perfusion.
In Vivo Protocol:
-
Dark Adaptation: Dark-adapt the mice overnight to maximize rod sensitivity.
-
Animal Preparation: Anesthetize the mouse and dilate its pupils with mydriatic drops. Place the mouse on a heated platform to maintain body temperature.
-
Electrode Placement: Place the recording electrodes on the cornea, subcutaneously between the eyes (reference), and in the tail (ground).
-
Drug Administration: Administer the test compound (e.g., this compound) via the desired route (e.g., oral gavage) at various doses.
-
ERG Recording: a. Scotopic (rod-driven) responses: Record ERG responses to a series of increasing light flash intensities in the dark-adapted state. b. Photopic (cone-driven) responses: After a period of light adaptation, record ERG responses to light flashes to assess cone function.
-
Data Analysis: Analyze the amplitude and implicit time of the a-wave (photoreceptor response) and b-wave (bipolar cell response) to determine the effect of the compound on retinal function.
Ex Vivo Protocol:
-
Retina Isolation: Euthanize a dark-adapted mouse and dissect the retinas in a dark room under dim red light.
-
Retina Mounting: Mount the isolated retina in a perfusion chamber with the photoreceptor side facing the light source.
-
Perfusion: Continuously perfuse the retina with a bicarbonate-buffered Ames' medium.
-
ERG Recording: Record transretinal ERG responses to light stimuli.
-
Drug Application: Add the test compound to the perfusion medium at known concentrations and record the changes in the ERG response. This allows for the determination of a dose-response relationship and calculation of the Ki.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a comprehensive understanding of the off-target effects of this compound.
Conclusion
The clinical development of the p97 inhibitor this compound was unexpectedly impeded by on-target-like adverse events in the form of visual disturbances. In-depth investigation has conclusively demonstrated that these effects are due to the potent, albeit reversible, off-target inhibition of PDE-6 in the retina.[3] The data compiled in this guide highlight that while this compound is a nanomolar inhibitor of its intended target, p97, it exhibits comparable potency against PDE-6.
The detailed experimental protocols for PDE-6 activity assays and electroretinography provide a framework for the continued evaluation of p97 inhibitors and other drug candidates for potential off-target retinal effects. The signaling and workflow diagrams offer a clear visual summary of the complex biological and experimental processes involved.
For future drug development endeavors targeting p97, medicinal chemistry efforts should focus on designing molecules that maintain high potency for p97 while minimizing interaction with PDE-6. This could potentially be achieved by exploiting structural differences between the ATP-binding pockets of the two enzymes. The findings with this compound underscore the critical importance of comprehensive off-target profiling, particularly for targets with homologues in sensitive tissues like the retina, early in the drug discovery and development process.
References
- 1. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 2. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A p97/Valosin-Containing Protein Inhibitor Drug this compound Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfophth.com [jfophth.com]
- 5. neuron.mefst.hr [neuron.mefst.hr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
CB-5083: A Technical Guide to its Impact on Autophagy and Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
CB-5083 is a first-in-class, orally bioavailable, and selective inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97/VCP (Valosin-Containing Protein).[1][2][3] p97 is a critical regulator of protein homeostasis, playing essential roles in the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2] By inhibiting p97, this compound disrupts these fundamental cellular processes, leading to an accumulation of poly-ubiquitinated proteins, induction of irresolvable proteotoxic stress, and subsequent activation of the Unfolded Protein Response (UPR) and apoptosis.[1][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates autophagy and cellular metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: p97 Inhibition
This compound is a potent, ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97.[1][6] The p97 enzyme functions as a homohexamer, utilizing the energy from ATP hydrolysis to remodel, unfold, and segregate ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome or through autophagy.[1][6]
Inhibition of p97's ATPase activity by this compound effectively stalls these processes. This leads to a rapid and significant accumulation of K48-linked polyubiquitinated proteins, a hallmark of disrupted protein degradation.[6] This disruption of protein homeostasis is the primary trigger for the downstream cellular effects, including profound impacts on the endoplasmic reticulum (ER) and autophagic pathways.[4][6]
Modulation of Autophagy
The effect of this compound on autophagy is complex, with evidence suggesting both activation of the pathway as a stress response and impairment of autophagic flux. p97 itself is involved in several stages of autophagy, including autophagosome maturation.[1][7]
Upon treatment with this compound, cells often exhibit an accumulation of key autophagy-related proteins. In some contexts, an increase in the levels of autophagic markers such as p62 (sequestosome 1) and the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II) is observed.[8] This accumulation can be interpreted as either an induction of autophagy or a blockage in the final stages of the pathway, where autophagosomes fail to fuse with lysosomes for degradation.[4][8] The latter is supported by experiments where combining this compound with bafilomycin A1, a lysosomal inhibitor, prevents the clearance of p62, suggesting that this compound may impair autophagic flux.[4]
Conversely, the intense ER stress induced by this compound is a known trigger for autophagy initiation as a pro-survival response.[4] Therefore, the observed phenotype is likely a combination of autophagy induction due to proteotoxic stress and a simultaneous impairment of its completion due to the essential role of p97 in the process.[4][8] In HL-60 acute myeloid leukemia cells, proteomic analysis showed that this compound treatment led to a downregulation of autophagy-related pathways in the cytoplasm but a significant upregulation in the insoluble cellular fraction.[9]
dot
Caption: this compound inhibits p97, disrupting autophagy maturation and causing marker accumulation.
Quantitative Data: Impact of this compound on Autophagy Markers
| Cell Line | Compound | Concentration | Duration | Marker Change | Reference |
| Patient Myoblasts | This compound | 50-300 nM | 5 days | Increase in p62 and LC3-I/II | [8] |
| HeLa | This compound | 5 µM | 3 hours | Increased number of LC3 puncta | [10] |
| A549 | This compound | 2.5 µM | Not Specified | p62 targeted to peri-nuclear foci and cleared | [4] |
Impact on Cellular Metabolism and the Unfolded Protein Response (UPR)
The primary consequence of this compound-mediated p97 inhibition is the induction of severe and irresolvable endoplasmic reticulum (ER) stress.[6] The ER's protein-folding machinery becomes overwhelmed by the backlog of misfolded and ubiquitinated proteins that cannot be cleared by the ERAD pathway, a process heavily dependent on p97.[6][11] This proteotoxic crisis triggers a powerful activation of the Unfolded Protein Response (UPR).[4][6]
This compound has been shown to activate all three canonical arms of the UPR:
-
PERK Pathway : this compound treatment leads to the phosphorylation of PERK (Protein kinase R-like endoplasmic reticulum kinase).[6][12] Activated PERK phosphorylates eIF2α, leading to a general shutdown of protein translation but selectively promoting the translation of transcription factors like ATF4, which upregulates stress-response genes.[11]
-
IRE1 Pathway : The drug induces the splicing of X-box binding protein 1 (XBP1) mRNA by the endoribonuclease IRE1 (Inositol-requiring enzyme 1).[6][11] Spliced XBP1 (sXBP1) is a potent transcription factor that upregulates genes involved in ERAD and protein folding.[6]
-
ATF6 Pathway : While less detailed in the provided sources, general UPR activation by this compound suggests the involvement of ATF6 (Activating transcription factor 6), which, upon ER stress, translocates to the Golgi for cleavage and activation.[13]
Crucially, when the ER stress is prolonged and cannot be resolved, the UPR switches from a pro-survival to a pro-apoptotic signal. A key mediator of this switch is the transcription factor CHOP (C/EBP homologous protein), which is strongly induced by all three UPR branches.[4][6] this compound treatment results in a robust and sustained induction of CHOP, which subsequently promotes apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors.[4][6]
dot
Caption: this compound induces ER stress, activating all three UPR arms and leading to CHOP-mediated apoptosis.
Quantitative Data: Impact of this compound on UPR Markers and Cell Viability
| Cell Line(s) | Compound | Concentration Range | Duration | Effect | Reference |
| 18 Multiple Myeloma Lines | This compound | Dose Titration | 72 hours | GI₅₀ range: 96 to 1,152 nM (Median: 326 nM) | [6] |
| RPMI8226 | This compound | 0.3125–20 µM | 8 hours | Strong induction of BiP, sXBP1, p-PERK, and CHOP | [6] |
| HCT116 | This compound | 1 µM | 8 hours | Induction of UPR genes (e.g., CHOP, DR5) | [4] |
| HL-60 | This compound | Dose Titration | 48 hours | IC₅₀: 0.45 µM | [9] |
| HCT116 | This compound | Dose Titration | 48 hours | IC₅₀: 0.31 µM | [9] |
Experimental Protocols
Protocol 4.1: Western Blotting for Autophagy Markers (LC3-I/II Conversion)
This protocol is a standard methodology for assessing autophagic flux by measuring the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II.[14][15]
Materials:
-
Cell lines of interest (e.g., HeLa, A549)
-
This compound (solubilized in DMSO)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Ice-cold 1X Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
4-20% gradient or 15-20% single percentage SDS-PAGE gels
-
PVDF membrane (0.2 µm pore size)
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells to reach 70-80% confluency. Treat cells with this compound at desired concentrations for the specified time. Include a vehicle control (DMSO). For flux analysis, treat a parallel set of wells with both this compound and a lysosomal inhibitor (e.g., 50 µM Chloroquine) for the last 2-4 hours of the experiment.
-
Cell Lysis: Aspirate media, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing intermittently. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto the polyacrylamide gel. Run the gel until the dye front reaches the bottom. Note: Due to the small size of LC3, ensure adequate separation of the LC3-I (16-18 kDa) and LC3-II (14-16 kDa) bands.
-
Protein Transfer: Transfer the proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the LC3-II/loading control ratio upon this compound treatment indicates an accumulation of autophagosomes. A further increase in the LC3-II signal in the presence of a lysosomal inhibitor confirms that the drug enhances autophagic flux.[15]
dot
Caption: Experimental workflow for Western Blot analysis of LC3-I/II conversion to measure autophagy.
Protocol 4.2: 13C Metabolic Flux Analysis (MFA) - Conceptual Overview
Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[16][17] While specific MFA studies on this compound are not detailed in the search results, this protocol outlines the general steps required to investigate its impact on central carbon metabolism.
Objective: To determine how this compound alters key metabolic pathways like glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.
Principle: Cells are cultured with a 13C-labeled nutrient (e.g., [U-13C]-glucose or [U-13C]-glutamine). As the tracer is metabolized, the 13C atoms are incorporated into downstream metabolites. By measuring the mass distribution of these metabolites using mass spectrometry (LC-MS or GC-MS) and applying a computational model, one can infer the pathway fluxes.[18][19]
Procedure:
-
Experimental Design:
-
Select the appropriate 13C tracer based on the pathways of interest. [U-13C]-glucose is standard for probing glycolysis and the TCA cycle.
-
Determine the optimal labeling duration to achieve isotopic steady state (typically 8-24 hours for mammalian cells).
-
Design treatment groups: Vehicle control vs. This compound treatment.
-
-
Cell Culture and Labeling: Culture cells in media containing the 13C tracer and the respective drug/vehicle treatment.
-
Metabolite Extraction: Rapidly quench metabolism (e.g., with liquid nitrogen) and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Analysis (LC-MS/MS): Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry to separate and identify metabolites and determine their mass isotopomer distributions (MIDs).
-
Extracellular Flux Measurements: Collect media samples at the beginning and end of the experiment to measure the uptake and secretion rates of key metabolites (e.g., glucose, lactate, glutamine, glutamate) using a biochemical analyzer. These rates serve as constraints for the computational model.[17]
-
Computational Modeling:
-
Data Interpretation: Compare the flux maps between control and this compound-treated cells to identify significant metabolic reprogramming, such as changes in glucose oxidation, glutamine utilization, or biosynthetic pathways.
Conclusion
This compound represents a potent therapeutic strategy that targets the core protein homeostasis machinery of cancer cells. Its inhibition of p97 triggers a cascade of events, beginning with the accumulation of ubiquitinated proteins and culminating in overwhelming ER stress. This leads to a robust activation of the pro-apoptotic Unfolded Protein Response, a key mechanism of its anti-tumor activity. Concurrently, this compound disrupts the autophagy pathway, a critical process for cellular recycling and stress management, further contributing to cellular dysfunction. The data clearly indicate that by creating an irresolvable proteotoxic crisis, this compound effectively pushes cancer cells beyond their adaptive capacity, leading to apoptosis. Understanding these detailed impacts on autophagy and cellular metabolism is crucial for the rational design of combination therapies and the identification of patient populations most likely to benefit from p97 inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p97 Inhibitor this compound Is a Unique Disrupter of Protein Homeostasis in Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VCP/p97 inhibitor this compound modulates muscle pathology in a mouse model of VCP inclusion body myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomics analysis reveals the differential impact of the p97 inhibitor this compound on protein levels in various cellular compartments of the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase‐mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 16. mdpi.com [mdpi.com]
- 17. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Initial Studies of CB-5083 in Novel Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-5083 is a first-in-class, orally bioavailable, small-molecule inhibitor of p97, a critical enzyme in the ubiquitin-proteasome system.[1][2][3] p97, an AAA (ATPases Associated with diverse cellular Activities) ATPase, plays a crucial role in protein homeostasis by mediating the degradation of poly-ubiquitinated proteins.[4] Its inhibition by this compound disrupts this process, leading to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[1][4] This, in turn, activates the Unfolded Protein Response (UPR), and in cases of prolonged or severe stress, triggers apoptosis (programmed cell death) in cancer cells.[1][3][5] Preclinical studies have demonstrated the broad anti-tumor activity of this compound across a range of hematological and solid tumor models.[3] This technical guide provides an in-depth overview of the initial studies of this compound in various cancer cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.24 - 0.31 | [6][7] |
| RPMI-8226 | Multiple Myeloma | 0.24 - 6.9 | [6] |
| s180 | Sarcoma | 0.24 - 6.9 | [6] |
| A549 | Lung Carcinoma | 0.49 - 1.03 | [8] |
| HL-60 | Acute Myeloid Leukemia | 0.45 | [7] |
| OVSAHO | Ovarian Cancer | Not specified | [9] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.
Cell Viability Assays
1. MTT Assay:
-
Objective: To assess cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Plate myoblasts at a density of 1 x 10^4 cells per well in a 96-well plate.
-
Treat cells with this compound at concentrations ranging from 50 nM to 300 nM or with a DMSO vehicle control for 5 days.
-
Add 10 µl of MTT solution to each well containing 100 µl of cell medium.
-
Incubate the plate at 37°C for 3 hours.
-
Add 100 µl of MTT solubilization solution to each well.
-
Measure absorbance at 570 nm (signal) and 690 nm (background).[10]
-
2. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Objective: To quantify ATP, an indicator of metabolically active cells.
-
Procedure:
-
Plate 30 μL of a 25 cells/μL cell suspension in a 384-well plate.
-
Add this compound to final concentrations ranging from 0.014 μM to 10.5 μM.
-
Incubate the plate for 48 hours.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence to determine cell viability.[7]
-
Western Blotting
-
Objective: To detect and quantify specific proteins in a sample.
-
Procedure:
-
Sample Preparation (from cell culture):
-
Place the cell culture dish on ice and wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., 1 mL per 10^7 cells).
-
Scrape adherent cells and transfer the suspension to a pre-cooled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
-
Gel Electrophoresis:
-
Heat samples at 95°C for 5-10 minutes in a sample buffer containing a reducing agent.
-
Load the samples and a molecular weight marker onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.[11]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature or overnight at 4°C.
-
Incubate with a primary antibody (e.g., anti-BiP, XBP1s, PERK, CHOP, K48 ubiquitin) overnight at 4°C.[5][11]
-
Wash the membrane three times with TBST.
-
Incubate with a conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an imaging system.[11]
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To differentiate between viable, apoptotic, and necrotic cells.
-
Procedure:
-
Treat HCT116 cells with 10 μM of this compound for 12 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells.[6]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflows.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Key pathways of the Unfolded Protein Response (UPR) leading to apoptosis.
References
- 1. Regulation of Apoptosis by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics analysis reveals the differential impact of the p97 inhibitor this compound on protein levels in various cellular compartments of the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Specific mutations in the D1–D2 linker region of VCP/p97 enhance ATPase activity and confer resistance to VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VCP/p97 inhibitor this compound modulates muscle pathology in a mouse model of VCP inclusion body myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for CB-5083 in Multiple Myeloma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-5083 is a first-in-class, potent, and selective inhibitor of the AAA ATPase p97 (also known as VCP).[1][2] It targets the D2 ATPase domain of p97, disrupting protein homeostasis and leading to the accumulation of ubiquitinated proteins.[1][3] This disruption triggers irresolvable proteotoxic stress, primarily through the activation of the Unfolded Protein Response (UPR), ultimately inducing apoptosis in cancer cells.[1][4][5] Multiple myeloma (MM) cells, characterized by high rates of protein synthesis, are particularly vulnerable to p97 inhibition.[1][6] Preclinical studies have demonstrated the robust activity of this compound against MM cell lines, including those resistant to proteasome inhibitors.[1][3][4] These notes provide detailed protocols for the use of this compound in multiple myeloma cell culture for research purposes.
Mechanism of Action
This compound competitively inhibits the ATP-binding site of the D2 domain of p97.[3] This inhibition disrupts the normal function of p97 in processing and clearing ubiquitinated proteins, which is a crucial step in the ubiquitin-proteasome system (UPS). The key consequences of p97 inhibition by this compound in multiple myeloma cells include:
-
Accumulation of Polyubiquitinated Proteins: Inhibition of p97 leads to a buildup of polyubiquitinated proteins that would normally be targeted for degradation.[1][4]
-
Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded and ubiquitinated proteins in the endoplasmic reticulum (ER) triggers the UPR. This is characterized by the activation of key UPR markers such as BiP, XBP1s, PERK, and CHOP.[1][6]
-
Induction of Apoptosis: Sustained ER stress and activation of the UPR ultimately lead to programmed cell death (apoptosis), evidenced by the cleavage of caspase-3 and PARP.[1]
-
Synergy with Proteasome Inhibitors: this compound has shown synergistic effects when combined with proteasome inhibitors like bortezomib and carfilzomib. This is attributed to the dual disruption of protein homeostasis pathways.[1][4]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various multiple myeloma cell lines.
Table 1: In Vitro Potency of this compound in Multiple Myeloma Cell Lines
| Cell Line | GI₅₀ (nmol/L) after 72h exposure |
| Median of 18 MM cell lines | 326 |
| Range for 18 MM cell lines | 96 - 1152 |
Data extracted from studies utilizing Cell Titer Glow assay for viability assessment.[1]
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human multiple myeloma cell lines (e.g., RPMI-8226, MM.1S, AMO-1).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin is a commonly used medium.[7]
-
This compound Stock Solution: Reconstitute this compound in DMSO to create a high-concentration stock solution (e.g., 5 mg/ml or 10 mM). Store at -20°C.[8] Prepare working dilutions in the culture medium immediately before use.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the growth inhibition (GI₅₀) of this compound.
-
Cell Plating: Seed multiple myeloma cells in a 96-well or 384-well plate at a density that allows for logarithmic growth over the treatment period.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1][6]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of treated wells to the DMSO control wells. Calculate the GI₅₀ values using appropriate software (e.g., GraphPad Prism).
Western Blotting for UPR and Apoptosis Markers
This protocol is for assessing the molecular effects of this compound.
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 0.3125–20 μmol/L) or a DMSO control for a specified time (e.g., 8 hours for UPR markers).[1][6]
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (e.g., Caspase-Glo® 3/7)
This protocol is for quantifying the induction of apoptosis.
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound (e.g., 2.5 μmol/L) or a DMSO control.[6]
-
Time Course: Incubate the plates for various time points (e.g., 8, 16, 24, 36, 48 hours) to determine the kinetics of apoptosis induction.[1]
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the reagent to each well as per the manufacturer's protocol.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to the DMSO control to determine the fold-induction of caspase-3/7 activity.
Visualizations
Caption: Mechanism of action of this compound in multiple myeloma cells.
Caption: General experimental workflow for evaluating this compound in MM cells.
Disclaimer
This compound has been evaluated in Phase I clinical trials which were terminated due to off-target toxicities.[8][9] Therefore, its use is intended for preclinical research purposes only. Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines when handling this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteomics analysis reveals the differential impact of the p97 inhibitor this compound on protein levels in various cellular compartments of the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VCP/p97 inhibitor this compound modulates muscle pathology in a mouse model of VCP inclusion body myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of VCP modulates NF-κB signaling pathway to suppress multiple myeloma cell proliferation and osteoclast differentiation | Aging [aging-us.com]
Application Notes and Protocols for CB-5083 in In Vivo Osteosarcoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-5083 is a potent and selective, orally bioavailable inhibitor of the AAA-ATPase p97/VCP.[1][2] p97 is a critical regulator of protein homeostasis, playing a key role in the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).[2][3][4] In cancer cells, which often exhibit high rates of protein synthesis and are dependent on robust proteostasis, inhibition of p97 by this compound leads to the accumulation of poly-ubiquitinated proteins and triggers the Unfolded Protein Response (UPR).[1][4] This sustained cellular stress ultimately results in apoptosis, making p97 an attractive therapeutic target in oncology.[1][4][5] Preclinical studies have demonstrated the anti-tumor activity of this compound in a variety of cancer models, including osteosarcoma.[5][6][7]
These application notes provide detailed protocols for utilizing this compound in in vivo osteosarcoma xenograft models, including dosage recommendations, experimental workflows, and relevant signaling pathways.
Quantitative Data Summary
| Parameter | Cell Line | Vehicle/Control | This compound Treatment | Endpoint | Reference |
| Tumor Growth | SJSA-1 | Vehicle | Statistically significant reduction in tumor volume and weight | Not specified | [5] |
| Maximum Tolerated Dose (MTD) in VCPR155H/+ mice | N/A | Methylcellulose | 15 mg/kg, daily oral gavage | 2 weeks | [8] |
| Tumor Growth Inhibition in HCT 116 colon cancer xenograft | HCT 116 | Vehicle | 75 mg/kg, p.o. | Not specified | [9] |
| Tumor Growth Inhibition in AMO-1 multiple myeloma & A549 lung carcinoma xenografts | AMO-1, A549 | Vehicle | 100 mg/kg, p.o. | Not specified | [9] |
Signaling Pathway
This compound inhibits p97, a key component of the protein degradation machinery. This leads to an accumulation of misfolded and poly-ubiquitinated proteins in the endoplasmic reticulum (ER), causing ER stress and activating the Unfolded Protein Response (UPR). In osteosarcoma, this compound has been shown to activate the PERK and IRE1α arms of the UPR, leading to the downstream activation of apoptotic signaling.[5]
Caption: this compound mediated inhibition of p97 and induction of apoptosis.
Experimental Protocols
Protocol 1: Establishment of Osteosarcoma Xenograft Model
This protocol describes two common methods for establishing osteosarcoma xenografts in immunodeficient mice (e.g., Athymic Nude or NOD/SCID).
Materials:
-
Osteosarcoma cell line (e.g., SJSA-1, 143B, HOS-143B) or patient-derived osteosarcoma tissue.
-
6-8 week old female athymic nude mice.
-
Sterile PBS.
-
Matrigel (optional).
-
Surgical instruments (for orthotopic implantation).
-
Anesthesia (e.g., isoflurane, ketamine/xylazine).
Method 1: Subcutaneous Xenograft Model
-
Culture osteosarcoma cells to ~80% confluency.
-
Harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 106 cells per 100 µL.
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Monitor mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
Method 2: Orthotopic (Intratibial) Xenograft Model
-
Prepare osteosarcoma cells as described in Method 1, steps 1-3, or mince patient-derived tumor tissue into small fragments (~1 mm³).
-
Anesthetize the mouse and sterilize the surgical area on the hind limb.
-
Make a small incision over the proximal tibia to expose the bone.
-
Using a fine gauge needle or a dental drill, create a small hole in the tibial plateau.
-
Inject 10-20 µL of the cell suspension (1-2 x 105 cells) into the intramedullary cavity of the tibia, or carefully insert a single tumor fragment.
-
Seal the hole with bone wax and close the incision with sutures or surgical clips.
-
Monitor mice for tumor growth using palpation and/or imaging (e.g., X-ray, bioluminescence imaging if using luciferase-expressing cells).
Protocol 2: In Vivo Efficacy Study of this compound
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in established osteosarcoma xenografts.
Materials:
-
Mice with established osteosarcoma xenografts (tumor volume ~100-150 mm³).
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water).[8]
-
Oral gavage needles.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Measurement and Randomization:
-
Measure tumor dimensions using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=5-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound. For in vivo studies, this compound has been solubilized in methylcellulose.[8]
-
A recommended starting dose, based on studies in other xenograft models, is in the range of 15-100 mg/kg, administered daily via oral gavage.[8][9] The optimal dose for osteosarcoma models should be determined empirically.
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size, or after a set duration), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).
-
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound in an osteosarcoma xenograft model.
Caption: Workflow for in vivo testing of this compound in osteosarcoma xenografts.
References
- 1. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AAA-ATPase p97 facilitates degradation of apolipoprotein B by the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Patient-Derived Xenograft Mouse Model with Human Osteosarcoma Tissues [jove.com]
- 7. Identification of Caspase-6-Mediated Processing of the Valosin Containing Protein (p97) in Alzheimer's Disease: A Novel Link to Dysfunction in Ubiquitin Proteasome System-Mediated Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Detecting p97 Inhibition by CB-5083 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valosin-containing protein (VCP), also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in maintaining cellular protein homeostasis.[1] It is involved in a multitude of cellular processes, including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[2][3] Given its central role in cellular health and its overexpression in various cancers, p97 has emerged as a promising therapeutic target.
CB-5083 is a potent, selective, and orally bioavailable small molecule inhibitor of p97.[4] It acts as an ATP-competitive inhibitor, specifically targeting the D2 ATPase domain of p97.[5] Inhibition of p97's ATPase activity by this compound disrupts normal protein degradation pathways, leading to the accumulation of polyubiquitinated proteins and unresolved endoplasmic reticulum (ER) stress. This triggers the Unfolded Protein Response (UPR), and ultimately, apoptosis in cancer cells.[4][5]
This application note provides a detailed protocol for utilizing Western blot analysis to detect and quantify the inhibition of p97 by this compound. The protocol focuses on monitoring key biomarkers that are indicative of p97 inhibition.
Principle of the Assay
The inhibition of p97 by this compound can be effectively monitored by observing specific downstream cellular events through Western blotting. The primary indicators of p97 inhibition are:
-
Accumulation of Polyubiquitinated Proteins: p97 is responsible for processing and segregating ubiquitinated proteins for degradation. Its inhibition leads to a detectable increase in high-molecular-weight polyubiquitinated protein conjugates.[4]
-
Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER due to p97 inhibition triggers the UPR. This can be monitored by measuring the upregulation of key UPR-associated proteins such as Binding Immunoglobulin Protein (BiP), also known as GRP78, and C/EBP homologous protein (CHOP), also known as GADD153.[5]
This protocol will guide the user through cell treatment with this compound and subsequent Western blot analysis to detect these key markers of p97 inhibition.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing a reference for expected outcomes.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Cell Viability | Reference |
| HCT116 | Colon Cancer | 2.7 µM | [6] |
| HeLa | Cervical Cancer | 6.1 µM | [6] |
| RPMI8226 | Multiple Myeloma | 3.4 µM | [6] |
| A549 | Lung Cancer | 680 nM | [7] |
Table 2: Biomarker Modulation by this compound in Cancer Cell Lines (Western Blot & Other Assays)
| Biomarker | Cell Line | Treatment Conditions | Fold Change / EC50 | Reference |
| Poly-ubiquitinated Proteins | HCT116 | 2.5 µM this compound for 6h | Concentration-dependent increase | [8] |
| CHOP Induction | A549 | 2.5 µM this compound | Time-dependent increase | [4] |
| BiP (GRP78) Induction | A549 | 2.5 µM this compound for 8h | Upregulation observed | [4] |
| ATF4 Induction | HCT116 | 2.5 µM this compound for 6h | Concentration-dependent increase | [8] |
| TCRα-GFP Accumulation (ERAD substrate) | HEK293 | This compound | EC50 of 0.73 µM | [4] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: HCT116, A549, or other cancer cell lines of interest.
-
This compound: (Selleckchem, Cat. No. S7292 or equivalent). Prepare a 10 mM stock solution in DMSO.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Protease and Phosphatase Inhibitor Cocktails: (Sigma-Aldrich, Cat. No. P8340 and P5726 or equivalent).
-
RIPA Lysis Buffer: (See recipe below).
-
Bradford Reagent: (Bio-Rad, Cat. No. 5000006 or equivalent).
-
Bovine Serum Albumin (BSA): For protein standard curve.
-
4x Laemmli Sample Buffer: (Bio-Rad, Cat. No. 1610747 or equivalent).
-
Precast Polyacrylamide Gels: (e.g., 4-15% Mini-PROTEAN TGX Gels, Bio-Rad).
-
PVDF or Nitrocellulose Membranes: (Bio-Rad).
-
Primary Antibodies:
-
Rabbit anti-p97/VCP (Novus Biologicals, NB100-1558, recommended dilution 1:2000 - 1:10000)[3]
-
Mouse anti-Ubiquitin (P4D1) (BioLegend, Cat. No. 838701, recommended dilution 1:1000)
-
Rabbit anti-CHOP (D46F1) (Cell Signaling Technology, #5554, recommended dilution 1:1000)
-
Rabbit anti-BiP (C50B12) (Cell Signaling Technology, #3177, recommended dilution 1:1000)
-
Mouse anti-GAPDH (GA1R) (Thermo Fisher Scientific, MA5-15738, recommended dilution 1:5000) or Rabbit anti-β-Actin (13E5) (Cell Signaling Technology, #4970, recommended dilution 1:1000) as a loading control.
-
-
HRP-conjugated Secondary Antibodies:
-
Goat anti-Rabbit IgG (H+L)-HRP (Thermo Fisher Scientific).
-
Goat anti-Mouse IgG (H+L)-HRP (Thermo Fisher Scientific).
-
-
Enhanced Chemiluminescence (ECL) Substrate: (Thermo Fisher Scientific, SuperSignal West Pico PLUS).
-
Western Blot Stripping Buffer: (See recipe below).
Detailed Step-by-Step Protocol
1. Cell Culture and Treatment with this compound
-
Seed cells in appropriate culture dishes to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM) and a DMSO vehicle control for different time points (e.g., 6, 12, 24 hours). A time course and dose-response experiment is recommended to determine optimal conditions for your cell line.
2. Cell Lysis
-
Place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to the dish (e.g., 500 µL for a 10 cm dish).
-
RIPA Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using the Bradford assay according to the manufacturer's instructions.[9]
-
Prepare a standard curve using BSA.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
Calculate the protein concentration of your samples based on the standard curve.
4. SDS-PAGE
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel in 1x Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
For wet transfer, perform the transfer in 1x transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol) at 100V for 1-2 hours or overnight at 30V at 4°C.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with TBST.
6. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody at the recommended dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:10000 dilution) in 5% non-fat milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
7. Detection
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
8. Stripping and Reprobing (Optional)
-
After imaging, wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 10-20 minutes at room temperature.
-
Mild Stripping Buffer Recipe: 200 mM Glycine, 0.1% SDS, 1% Tween 20, pH 2.2.
-
-
Wash the membrane thoroughly with PBS and then TBST.
-
Block the membrane again for 1 hour and proceed with the immunoblotting protocol for the next primary antibody.
9. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest to the loading control (e.g., GAPDH or β-actin).
-
Calculate the fold change in protein expression relative to the vehicle control.
Mandatory Visualization
References
- 1. Thrombospondin-1 counteracts the p97 inhibitor this compound in colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to this compound and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB 5083 | p97 ATPase | Tocris Bioscience [tocris.com]
- 8. Adapted ATPase domain communication overcomes the cytotoxicity of p97 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Measuring ER Stress Markers After CB-5083 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-5083 is a potent, first-in-class, orally bioavailable inhibitor of the AAA ATPase p97/VCP.[1][2] p97 plays a critical role in protein homeostasis by mediating the degradation of ubiquitinated proteins through the ubiquitin-proteasome system (UPS) and the endoplasmic reticulum-associated degradation (ERAD) pathway.[1][2] Inhibition of p97 by this compound disrupts these processes, leading to the accumulation of poly-ubiquitinated and misfolded proteins, which in turn induces significant endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR).[1][3][4] The sustained and irresolvable ER stress ultimately triggers apoptosis in cancer cells, making this compound a promising therapeutic agent.[1][4][5]
These application notes provide detailed protocols for measuring key markers of ER stress following treatment with this compound, enabling researchers to effectively monitor its cellular effects. The primary pathways of the UPR that are activated by this compound are the PERK, IRE1α, and ATF6 pathways.[5][6] Key markers for these pathways include the upregulation of chaperone proteins like BiP (GRP78), the activation of transcription factors such as ATF4 and spliced XBP1 (XBP1s), and the induction of the pro-apoptotic factor CHOP.[1][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the this compound mechanism of action leading to ER stress and a general workflow for assessing the induction of ER stress markers.
Caption: this compound inhibits p97, leading to ER stress and UPR activation.
Caption: General experimental workflow for measuring ER stress markers.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on cell viability and the induction of ER stress markers from published studies.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Assay Duration (hours) | IC50 (µM) | Reference |
| RPMI8226 (Multiple Myeloma) | 72 | ~0.3 | [1] |
| A549 (Lung Cancer) | 72 | ~2.5 | [3] |
| HCT116 (Colon Cancer) | 72 | ~2.5 | [3] |
| SJSA-1 (Osteosarcoma) | 48 | ~1.0 | [5] |
| U2OS (Osteosarcoma) | 48 | ~1.5 | [5] |
Table 2: Induction of ER Stress Markers by this compound
| Marker | Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Observation | Reference |
| Protein Level (Western Blot) | |||||
| p-PERK | RPMI8226 | 0.3125 - 20 | 8 | Dose-dependent increase | [1] |
| BiP/GRP78 | RPMI8226 | 0.3125 - 20 | 8 | Dose-dependent increase | [1] |
| XBP1s | RPMI8226 | 0.3125 - 20 | 8 | Dose-dependent increase | [1] |
| CHOP | RPMI8226 | 0.3125 - 20 | 8 | Robust, dose-dependent increase | [1] |
| p-eIF2α | Osteosarcoma cells | 1 | 24 | Increased phosphorylation | [5] |
| mRNA Level (qPCR) | |||||
| BIP (HSPA5) | Osteosarcoma cells | 1 | 24 | Significant upregulation | [5] |
| ATF4 | Osteosarcoma cells | 1 | 24 | Significant upregulation | [5] |
| CHOP (DDIT3) | Osteosarcoma cells | 1 | 24 | Significant upregulation | [5] |
| DR5 | A549 | 1 | 24 | Time-dependent increase | [3] |
Experimental Protocols
Protocol 1: Western Blotting for ER Stress Proteins
This protocol details the detection of key ER stress proteins by Western blotting.
1. Materials and Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-BiP/GRP78
-
Anti-phospho-PERK
-
Anti-PERK
-
Anti-phospho-eIF2α
-
Anti-eIF2α
-
Anti-XBP1s
-
Anti-CHOP
-
Anti-ATF4
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
2. Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7][8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 2: Quantitative PCR (qPCR) for ER Stress-Related Genes
This protocol is for measuring the mRNA expression levels of UPR target genes.
1. Materials and Reagents:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), ATF4, spliced XBP1) and a housekeeping gene (e.g., ACTB, GAPDH).
2. Primer Design for XBP1 Splicing: To specifically measure spliced XBP1 (XBP1s), primers should be designed to span the 26-nucleotide intron that is removed upon IRE1α activation.[9][10]
3. Procedure:
-
RNA Extraction: After this compound treatment, harvest cells and extract total RNA according to the kit manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9][11]
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 3: Cell Viability Assay
This protocol measures the cytotoxic effects of this compound.
1. Materials and Reagents:
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for ATP-based assays like CellTiter-Glo)[12][13]
-
Plate reader (spectrophotometer or luminometer)
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).[1][14] Include a vehicle-only control.
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol.[13]
-
Incubation: Incubate the plate for the time specified in the reagent protocol (typically 1-4 hours).[13]
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to determine the IC50 value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol specific for GRP78 Antibody (NBP1-06277): Novus Biologicals [novusbio.com]
- 8. 7tmantibodies.com [7tmantibodies.com]
- 9. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Apoptosis in Solid Tumor Cells Treated with CB-5083
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for setting up and performing apoptosis assays in solid tumor cell lines treated with CB-5083, a potent and selective inhibitor of the p97 AAA ATPase. The protocols outlined below are essential for evaluating the pro-apoptotic efficacy of this compound and understanding its mechanism of action in cancer cells.
Introduction to this compound and Its Mechanism of Action
This compound is a first-in-class, orally bioavailable small molecule inhibitor of p97, a critical enzyme in protein homeostasis.[1][2][3] p97 plays a crucial role in the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD) of proteins.[3][4] By inhibiting p97, this compound disrupts these processes, leading to an accumulation of poly-ubiquitinated and misfolded proteins, which in turn induces irresolvable proteotoxic stress within the endoplasmic reticulum (ER).[1][2][5] This ER stress activates the unfolded protein response (UPR), a signaling network that attempts to restore protein homeostasis.[1][6][7] However, under prolonged and severe ER stress as induced by this compound, the UPR switches from a pro-survival to a pro-apoptotic response, ultimately leading to cancer cell death.[1][6][7][8]
The apoptotic signaling cascade initiated by this compound involves the activation of all three arms of the UPR.[7] Notably, the PERK and IRE1 pathways are activated, leading to the upregulation of the transcription factor CHOP.[6] CHOP, in turn, can induce the expression of Death Receptor 5 (DR5), which activates the extrinsic apoptosis pathway through caspase-8.[1] The intrinsic pathway is also engaged, culminating in the activation of effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic program.[1][9]
Data Presentation: Efficacy of this compound in Solid Tumor Cell Lines
The following tables summarize the effective concentrations of this compound and its impact on apoptotic markers in various solid tumor cell lines, as reported in preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| A549 | Lung Cancer | 680 | Cell Viability | |
| HCT116 | Colon Cancer | Not Specified | Cell Viability | [1] |
| RPMI-8226 | Multiple Myeloma | 96 - 1152 | Cell Viability | [7] |
| s180 | Sarcoma | 0.24 - 6.9 µM | Cell Proliferation | [10] |
| Osteosarcoma cell lines | Osteosarcoma | Not Specified | Cytotoxicity | [9] |
Table 2: Induction of Apoptotic Markers by this compound
| Cell Line | Treatment | Apoptotic Marker | Fold Induction/Change | Time Point | Reference |
| HCT116 | 2.5 µM this compound | Caspase-3/7 Activity | Time-dependent increase | Up to 72 hr | [1] |
| A549 | 5 µM this compound | Caspase-3/7 Activity | Time-dependent increase | Up to 72 hr | [1] |
| HCT116 | 2.5 µM this compound | DR5 mRNA | 18.9-fold | 24 hr | [1] |
| HCT116 | 2.5 µM this compound | DR5 Protein | 7.7-fold | 24 hr | [1] |
| RPMI-8226 | 0.3125–20 µmol/L this compound | Cleaved PARP | Dose-dependent increase | 8 hr | [7] |
| RPMI-8226 | 0.3125–20 µmol/L this compound | CHOP Protein | Dose-dependent increase | 8 hr | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental workflow for apoptosis assays.
Experimental Protocols
The following are detailed protocols for three common apoptosis assays to be used with this compound in solid tumor cells. It is recommended to optimize parameters such as cell seeding density, this compound concentration, and incubation time for each specific cell line.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials and Reagents:
-
Solid tumor cell line of interest
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[12]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[12]
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.[11]
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Caspase-Glo® 3/7 Assay
This is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Principle: The assay provides a proluminescent caspase-3/7 substrate in a buffer optimized for caspase activity. The substrate is cleaved by active caspase-3/7, releasing aminoluciferin, which is a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase activity present.
Materials and Reagents:
-
Solid tumor cell line of interest
-
This compound (and vehicle control)
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Plot the luminescence signal against the concentration of this compound to determine the dose-response relationship.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13]
Principle: The TUNEL assay utilizes the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[13][14] The incorporated labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.[13]
Materials and Reagents:
-
Solid tumor cell line of interest grown on coverslips or in chamber slides
-
This compound (and vehicle control)
-
PBS
-
4% Paraformaldehyde in PBS (Fixation Solution)
-
0.25% Triton™ X-100 in PBS (Permeabilization Solution)[15]
-
Commercially available TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or chamber slides and treat with this compound as described in the previous protocols. Include a positive control by treating cells with DNase I.[15]
-
Fixation:
-
Permeabilization:
-
TUNEL Staining:
-
Nuclear Counterstaining:
-
Wash the cells with PBS.
-
Incubate with a nuclear counterstain such as DAPI or Hoechst for 5-10 minutes.
-
-
Mounting and Visualization:
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Data Interpretation:
-
TUNEL-positive cells will exhibit bright nuclear fluorescence (e.g., green if using a FITC-dUTP label), indicating DNA fragmentation and apoptosis.
-
The total number of cells can be determined by the nuclear counterstain.
-
The percentage of apoptotic cells can be calculated as (Number of TUNEL-positive cells / Total number of cells) x 100.
References
- 1. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the AAA ATPase p97 as an Approach to Treat Cancer through Disruption of Protein Homeostasis [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targeting-the-aaa-atpase-p97-as-an-approach-to-treat-cancer-through-disruption-of-protein-homeostasis - Ask this paper | Bohrium [bohrium.com]
- 6. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valosin-Containing Protein (VCP)/p97: A Prognostic Biomarker and Therapeutic Target in Cancer [mdpi.com]
- 10. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. assaygenie.com [assaygenie.com]
Application Notes: Utilizing CB-5083 for the Investigation of Protein Degradation Pathways
Introduction
CB-5083 is a first-in-class, potent, selective, and orally bioavailable small molecule inhibitor of the AAA-ATPase p97 (also known as Valosin-Containing Protein, VCP).[1][2] p97 is a critical regulator of protein homeostasis, playing a central role in the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[2][3] By inhibiting p97, this compound serves as a powerful research tool to study the consequences of disrupted protein degradation, particularly in cancer cells which exhibit high protein synthesis rates and are heavily reliant on these pathways for survival.[4][5] These notes provide detailed protocols and data for researchers utilizing this compound to explore protein degradation and cellular stress responses.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97.[3][6] The primary mechanism of action involves the disruption of the ERAD pathway. p97 is responsible for the extraction of ubiquitinated, misfolded proteins from the endoplasmic reticulum, preparing them for degradation by the proteasome.[7] Inhibition of p97 by this compound prevents this extraction, leading to the accumulation of poly-ubiquitinated and misfolded proteins within the ER, a condition known as ER stress.[4][6][7]
This unresolved ER stress triggers the Unfolded Protein Response (UPR), a cellular signaling network aimed at restoring protein homeostasis. This compound has been shown to activate all three major arms of the UPR:
-
PERK (PKR-like endoplasmic reticulum kinase)
-
IRE1 (Inositol-requiring enzyme 1)
When the ER stress is severe and prolonged, the UPR switches from a pro-survival to a pro-apoptotic response, culminating in programmed cell death.[4] This apoptotic induction is often mediated by the transcription factor CHOP and the death receptor DR5.[4][5][7]
References
- 1. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications — Department of Oncology [oncology.ox.ac.uk]
- 2. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: CB-5083 as a Tool to Investigate VCP Disease Pathology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valosin-Containing Protein (VCP), also known as p97, is an essential and abundant AAA+ ATPase that plays a critical role in cellular protein homeostasis.[1][2][3] VCP is involved in numerous ubiquitin-dependent processes, including protein degradation via the ubiquitin-proteasome system (UPS) and autophagy, endoplasmic reticulum-associated degradation (ERAD), and clearance of protein aggregates.[1][3][4][5]
Pathogenic gain-of-function mutations in the VCP gene lead to a rare, autosomal dominant, adult-onset disorder called Multisystem Proteinopathy (MSP), which can manifest as Inclusion Body Myopathy (IBM), Paget's disease of the bone (PDB), and frontotemporal dementia (FTD).[3][4][6] A key pathological hallmark of VCP-related diseases is the accumulation of ubiquitin and TDP-43 positive protein aggregates in affected tissues, suggesting a disruption in protein clearance pathways.[3][4][7] These mutations often result in enhanced VCP ATPase activity, providing a rationale for therapeutic inhibition.[8][9]
CB-5083 is a potent, selective, reversible, and orally bioavailable inhibitor of VCP/p97.[8][10][11] It competitively targets the D2 ATPase domain, which is responsible for the majority of VCP's ATPase activity.[2][8] By inhibiting this gain-of-function activity, this compound serves as a valuable chemical probe to investigate disease mechanisms and as a potential therapeutic agent for VCP-related diseases.[6][8] This document provides an overview of its application, key experimental data, and detailed protocols for its use in preclinical disease models.
Mechanism of Action and Cellular Consequences
This compound inhibits VCP's ATPase activity, which is crucial for its function in disaggregating and processing ubiquitinated proteins for degradation. In cells with pathogenic VCP mutations, this leads to a normalization of the hyperactive protein quality control machinery. Inhibition of VCP disrupts the degradation of misfolded proteins, leading to cellular stress, particularly Endoplasmic Reticulum (ER) stress, and the activation of the Unfolded Protein Response (UPR).[10][12] In VCP disease models, this controlled inhibition can paradoxically alleviate pathology by reducing the accumulation of toxic protein aggregates like TDP-43 and improving markers of autophagy.[6][7]
Data Presentation
Table 1: In Vitro Efficacy and Cellular Potency of this compound
| Parameter | Value | Cell Line / System | Source |
| IC₅₀ (VCP ATPase Activity) | 11 nM | Biochemical Assay | [11] |
| IC₅₀ (Cell Viability) | 0.31 µM | HCT116 (Colon Cancer) | [13] |
| IC₅₀ (Cell Viability) | 0.45 µM | HL-60 (Leukemia) | [13] |
| IC₅₀ (Cell Viability) | 0.49 - 1.03 µM | A549 (Lung Carcinoma) | [11] |
| Tolerated Dose (Myoblasts) | Up to 300 nM | Patient-derived Myoblasts | [7][14] |
Table 2: In Vivo Effects of this compound in VCPR155H/R155H Mouse Model
| Biomarker / Endpoint | Treatment Group | Result | Significance | Source |
| TDP-43 Protein Levels | Vehicle | Increased vs. WT | - | [7] |
| 15 mg/kg this compound | Normalized to WT levels | Significant Reduction | [7][15] | |
| p62 Protein Levels | Vehicle | Increased vs. WT | - | [7] |
| 15 mg/kg this compound | Normalized to WT levels | Significant Reduction | [7][15] | |
| Phosphorylated TDP-43 | Vehicle | Increased vs. WT | - | [7] |
| 15 mg/kg this compound | Significantly Reduced | p < 0.05 | [7] | |
| Myofibers with TDP-43+ Cytoplasmic Signals | Vehicle | 30.2 ± 5% | - | [7] |
| 15 mg/kg this compound | 13.4 ± 5% | p = 0.02 | [7] | |
| Motor Function | 15 mg/kg this compound | Improvement in Rotarod test | Functional Improvement | [9][14] |
| Ocular Toxicity | 15 mg/kg this compound | No permanent toxicity observed | Safe at moderate doses | [6][16] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Patient-Derived Myoblasts
This protocol details the treatment of myoblasts derived from VCP disease patients to assess the effects of this compound on cellular pathology markers.
1. Materials and Reagents:
-
Patient-derived myoblasts (and healthy controls)
-
Myoblast growth medium (e.g., DMEM/F-12 supplemented with 20% FBS, 1% Pen-Strep, and growth factors)
-
This compound (MedChemExpress or equivalent)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT Assay Kit (e.g., Thermo Fisher Scientific)
-
Reagents for Western Blotting (lysis buffer, antibodies for TDP-43, p62, LC3, MFN2, VCP, and GAPDH)
-
Phosphate-Buffered Saline (PBS)
2. Procedure:
-
Cell Culture: Culture patient-derived and control myoblasts in growth medium at 37°C, 5% CO₂.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.
-
Treatment:
-
Seed myoblasts in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for viability).
-
Allow cells to adhere and reach ~70% confluency.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 50 nM to 300 nM.[7] Use a DMSO vehicle control (e.g., 0.1% DMSO).
-
Replace the medium with the this compound containing medium or vehicle control.
-
Incubate for the desired time course (e.g., 5 consecutive days, replacing the medium daily).[7]
-
-
Cell Viability (MTT Assay):
-
Following treatment in a 96-well plate, add MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 2-4 hours at 37°C.
-
Add solubilization solution and read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Protein Analysis (Western Blot):
-
After treatment in 6-well plates, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against TDP-43, p62, LC3, MFN2, and a loading control (e.g., GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate. Quantify band intensities using densitometry software.
-
Protocol 2: In Vivo Administration and Tissue Analysis in a VCP Mouse Model
This protocol describes the long-term administration of this compound to a VCP disease mouse model (e.g., VCPR155H/R155H) to evaluate therapeutic efficacy and safety.
1. Materials and Reagents:
-
VCPR155H/R155H knock-in mice and wild-type (WT) littermate controls.[7]
-
This compound
-
Vehicle solution (e.g., 0.5% methyl cellulose in sterile water)
-
Oral gavage needles
-
Equipment for motor function testing (e.g., Rotarod)
-
Reagents and equipment for immunohistochemistry (IHC) and Western blotting
-
Anesthesia and perfusion solutions (e.g., saline, 4% PFA)
2. Procedure:
-
Animal Dosing:
-
House mice according to institutional guidelines (IACUC approved protocols).
-
Randomly assign mice (e.g., 2-month-old VCPR155H/R155H and WT) to vehicle or treatment groups.
-
Prepare a suspension of this compound in the vehicle at the desired concentration. A dose of 15 mg/kg has been shown to be effective and well-tolerated.[7][9][14]
-
Administer this compound or vehicle daily via oral gavage for a chronic period (e.g., 5-6 months).[7][9]
-
-
Monitoring:
-
Tissue Collection (End-point):
-
At the end of the treatment period, anesthetize the mice.
-
Collect blood via cardiac puncture for toxicology analysis.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) for histology or with saline only for biochemistry.
-
Dissect tissues of interest (e.g., quadriceps muscle, brain, spinal cord).
-
-
Biochemical Analysis (Western Blot):
-
For tissues collected after saline-only perfusion, snap-freeze in liquid nitrogen.
-
Homogenize tissue and extract protein as described in Protocol 1.
-
Analyze protein levels of VCP disease biomarkers (TDP-43, p-TDP-43, p62) by Western blot.
-
-
Histological Analysis (Immunohistochemistry):
-
Post-fix PFA-perfused tissues overnight, then process for paraffin or frozen sectioning.
-
Perform IHC using antibodies against TDP-43 to assess its subcellular localization.
-
Stain sections with Hematoxylin and Eosin (H&E) to evaluate general muscle pathology (e.g., myofiber integrity, presence of inclusions).
-
Quantify pathological features, such as the percentage of myofibers with cytoplasmic TDP-43 mislocalization.[7]
-
Conclusion
This compound is a specific and potent inhibitor of VCP that serves as a critical tool for dissecting the pathological mechanisms of VCP-related diseases. Studies in patient-derived cells and animal models demonstrate its ability to modulate key disease pathways, including autophagy and protein aggregation.[7] It effectively reduces the accumulation of pathological TDP-43 and p62, ameliorates muscle pathology, and improves motor function in a VCP disease mouse model.[7][14] These findings provide a strong rationale for its use in preclinical research and highlight its potential as a therapeutic strategy for patients with VCP-associated multisystem proteinopathy.
References
- 1. Valosin Containing Protein (VCP): A Multistep Regulator of Autophagy [mdpi.com]
- 2. Valosin containing protein (VCP): initiator, modifier, and potential drug target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rupress.org [rupress.org]
- 5. tandfonline.com [tandfonline.com]
- 6. VCP/p97 inhibitor this compound modulates muscle pathology in a mouse model of VCP inclusion body myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VCP/p97 inhibitor this compound modulates muscle pathology in a mouse model of VCP inclusion body myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Studies in Myopathy and ALS with VCP inhibitor CB5083 - Virginia Kimonis [grantome.com]
- 9. neurology.org [neurology.org]
- 10. Facebook [cancer.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Proteomics analysis reveals the differential impact of the p97 inhibitor this compound on protein levels in various cellular compartments of the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdaconference.org [mdaconference.org]
- 15. researchgate.net [researchgate.net]
- 16. A p97/Valosin-Containing Protein Inhibitor Drug this compound Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of p97 Inhibition by Lentiviral shRNA Knockdown and CB-5083 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valosin-containing protein (p97), an AAA+ ATPase, is a critical regulator of cellular protein homeostasis, playing a central role in the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD). Its inhibition has emerged as a promising therapeutic strategy for various cancers. This document provides a detailed comparison of two common methods for p97 inhibition: lentiviral short hairpin RNA (shRNA) knockdown and treatment with the small molecule inhibitor CB-5083. We present a summary of their effects on cell viability, apoptosis, and the unfolded protein response (UPR), along with detailed protocols for relevant experiments.
Mechanisms of Action
Lentiviral shRNA Knockdown of p97: This genetic approach utilizes a lentiviral vector to deliver and stably integrate an shRNA sequence targeting the p97 mRNA into the host cell genome. The expressed shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the specific degradation of p97 mRNA and a subsequent reduction in p97 protein levels. This long-term suppression of p97 disrupts its various cellular functions.
This compound Treatment: this compound is a first-in-class, orally bioavailable small molecule inhibitor of p97. It acts as an ATP-competitive inhibitor, selectively binding to the D2 ATPase domain of p97. This inhibition of p97's ATPase activity prevents the conformational changes required for its function in processing and segregating ubiquitinated proteins, leading to a rapid and potent disruption of protein homeostasis.
Data Presentation: Comparative Effects of p97 Inhibition
The following tables summarize quantitative data on the effects of lentiviral shRNA knockdown of p97 and this compound treatment on cancer cell lines.
Table 1: Comparison of Cell Viability (IC50/EC50 Values)
| Cell Line (Cancer Type) | Lentiviral p97 shRNA (Reported Effect) | This compound (IC50/EC50 in µM) | Reference(s) |
| HCT116 (Colon Cancer) | Reduced cell viability | 0.31 - 0.48 | [1][2] |
| RPMI-8226 (Multiple Myeloma) | Induced apoptosis | ~0.1 - 0.5 | [3] |
| A549 (Lung Cancer) | Reduced cell viability | 0.49 - 0.68 | [2] |
| HL-60 (Acute Myeloid Leukemia) | Not directly reported | 0.45 | [1] |
| Osteosarcoma Cell Lines | Not directly reported | 0.3286 - 1.032 | [4] |
Table 2: Comparison of Apoptosis Induction
| Cell Line (Cancer Type) | Method | Apoptosis Induction (Qualitative/Quantitative) | Reference(s) |
| Multiple Myeloma Cells | p97 shRNA | Induced apoptosis, cleavage of caspase-3 | |
| Multiple Myeloma Cells | This compound | Rapid induction of apoptosis | [5] |
| Osteosarcoma Cells | This compound | Increased percentage of apoptotic cells | |
| HCT116 (Colon Cancer) | p97 siRNA | Blocked this compound mediated cell death when CHOP, DR5, or Caspase-8 were knocked down | [2] |
Table 3: Comparison of Unfolded Protein Response (UPR) Marker Induction
| UPR Marker | Lentiviral p97 shRNA (Reported Effect) | This compound (Reported Effect) | Reference(s) |
| p-PERK | Induces ER stress | Strong induction | [5] |
| p-IRE1α | Induces ER stress | Strong induction | [5] |
| Cleaved ATF6 | Induces ER stress | Strong induction | [2] |
| sXBP1 | Induces ER stress | Strong induction | [5] |
| BiP/GRP78 | Induces ER stress | Strong induction | [5] |
| CHOP | Induces ER stress | Strong induction | [5] |
Mandatory Visualizations
Caption: p97 inhibition by shRNA or this compound disrupts key cellular processes, leading to apoptosis.
Caption: Workflow for comparing the effects of p97 shRNA and this compound on cancer cells.
Experimental Protocols
Lentiviral shRNA Knockdown of p97
Materials:
-
HEK293T cells for lentivirus production
-
Target cancer cell line
-
Lentiviral vector containing p97 shRNA (validated sequences recommended) and a selectable marker (e.g., puromycin resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
Day 1: Seeding HEK293T Cells
-
Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
Day 2: Transfection for Lentivirus Production
-
In separate tubes, dilute the p97 shRNA lentiviral vector and packaging plasmids in Opti-MEM.
-
In another tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a CO2 incubator.
Day 4 & 5: Lentivirus Harvest
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The filtered supernatant can be used immediately or stored at -80°C.
Day 6: Transduction of Target Cells
-
Seed the target cancer cells in a 6-well plate the day before transduction to be 50-60% confluent.
-
On the day of transduction, remove the medium and add fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the desired amount of lentiviral supernatant (determine the optimal multiplicity of infection (MOI) empirically).
-
Incubate the cells overnight.
Day 7 onwards: Selection and Validation
-
Replace the virus-containing medium with fresh complete medium.
-
After 24-48 hours, begin selection with puromycin at a pre-determined optimal concentration.
-
Replace the selection medium every 2-3 days until resistant colonies appear.
-
Expand the resistant colonies and validate p97 knockdown by Western blot analysis.
This compound Treatment
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
DMSO (vehicle control)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting).
-
Allow cells to adhere and reach the desired confluency.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Add the this compound dilutions or DMSO vehicle control to the cells.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours) before proceeding with downstream assays.
Cell Viability Assay (CellTiter-Glo®)
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Treat cells with p97 shRNA lentivirus (and select) or various concentrations of this compound as described above.
-
After the incubation period, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Protocol:
-
Following treatment, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Western Blot Analysis for p97 and UPR Markers
Protocol:
-
After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
anti-p97/VCP
-
anti-phospho-PERK
-
anti-phospho-IRE1α
-
anti-ATF6 (for cleavage)
-
anti-CHOP
-
anti-BiP/GRP78
-
anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Conclusion
Both lentiviral shRNA knockdown and this compound treatment are effective methods for inhibiting p97 function and inducing cancer cell death. Lentiviral shRNA provides a tool for long-term, stable knockdown, which is valuable for studying the chronic effects of p97 loss. In contrast, this compound offers a rapid, dose-dependent, and reversible method of inhibition, making it a more clinically relevant approach for therapeutic development. The choice of method will depend on the specific research question and experimental context. The protocols and comparative data provided here serve as a comprehensive resource for researchers investigating the role of p97 in cancer and developing novel anti-cancer therapies.
References
- 1. Fluorescence based evaluation of shRNA efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel p97/VCP inhibitor induces endoplasmic reticulum stress and apoptosis in both bortezomib‐sensitive and ‐resistant multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Apoptosis Induction by CB-5083
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing live-cell imaging to monitor and quantify apoptosis induced by the p97 inhibitor, CB-5083.
Introduction
This compound is a potent and selective inhibitor of the AAA-ATPase p97 (also known as VCP), a key regulator of protein homeostasis.[1][2][3] Inhibition of p97 by this compound disrupts the degradation of poly-ubiquitinated proteins, leading to their accumulation and causing significant stress on the endoplasmic reticulum (ER).[1][3] This ER stress triggers the Unfolded Protein Response (UPR), a cellular signaling network.[4][5] In cancer cells, which often have a high protein synthesis burden, sustained UPR activation by this compound, particularly through the PERK and IRE1 pathways, leads to the upregulation of the pro-apoptotic transcription factor CHOP and ultimately culminates in programmed cell death, or apoptosis.[4][5]
Live-cell imaging offers a powerful approach to study the kinetics of this compound-induced apoptosis in real-time. By using fluorescent probes that specifically label apoptotic cells, researchers can dynamically observe and quantify the cellular response to this compound treatment, providing valuable insights into its mechanism of action and efficacy.
Signaling Pathway of this compound-Induced Apoptosis
The primary mechanism of this compound-induced apoptosis involves the inhibition of p97, leading to ER stress and activation of the UPR. The following diagram illustrates this signaling cascade.
Experimental Protocols
Live-cell imaging of apoptosis can be achieved through various methods that detect key apoptotic events such as phosphatidylserine (PS) externalization and caspase activation. Below are detailed protocols for two common live-cell imaging assays.
Protocol 1: Real-Time Monitoring of Apoptosis using a Fluorescent Annexin V Probe
This protocol describes the use of a fluorescently-labeled Annexin V to detect the externalization of phosphatidylserine, an early hallmark of apoptosis.
Materials:
-
This compound (prepared in DMSO)
-
Cancer cell line of interest (e.g., osteosarcoma or multiple myeloma cell lines)
-
Complete cell culture medium
-
Live-cell imaging compatible fluorescent Annexin V probe (e.g., pSIVA-IANBD or similar)
-
Propidium Iodide (PI) or other cell impermeant nuclear dye for late apoptosis/necrosis detection
-
Live-cell imaging system with environmental control (37°C, 5% CO2, humidity)
-
96-well black, clear-bottom imaging plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Staining and Imaging:
-
Prepare a staining solution containing the fluorescent Annexin V probe and PI in a suitable imaging buffer or complete medium, following the manufacturer's instructions.
-
Remove the culture medium from the wells and add the staining solution containing the different concentrations of this compound or vehicle control.
-
Immediately place the plate into the live-cell imaging system.
-
-
Image Acquisition:
-
Set the imaging system to maintain 37°C and 5% CO2.
-
Acquire images at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment (e.g., 24-72 hours).
-
Use appropriate filter sets for the chosen fluorescent probes (e.g., green channel for Annexin V and red channel for PI). Acquire phase-contrast or brightfield images to monitor cell morphology.
-
-
Data Analysis:
-
Use image analysis software to quantify the number of green (early apoptotic) and red (late apoptotic/necrotic) cells in each well at each time point.
-
Normalize the number of apoptotic cells to the total number of cells (can be estimated from initial cell count or by using a nuclear counterstain like Hoechst 33342 if compatible with the live-cell assay).
-
Generate time-course plots and dose-response curves for the induction of apoptosis by this compound.
-
Protocol 2: Real-Time Monitoring of Caspase-3/7 Activation
This protocol utilizes a fluorogenic substrate for activated caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound (prepared in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Live-cell imaging compatible caspase-3/7 reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent or similar)
-
Live-cell imaging system with environmental control
-
96-well black, clear-bottom imaging plates
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Staining and Imaging:
-
Add the caspase-3/7 reagent directly to the wells containing fresh culture medium with the different concentrations of this compound or vehicle control, following the manufacturer's recommended concentration.
-
Immediately place the plate into the live-cell imaging system.
-
-
Image Acquisition:
-
Set the imaging system to maintain 37°C and 5% CO2.
-
Acquire images at regular intervals (e.g., every 30-60 minutes) for the desired duration.
-
Use the appropriate filter set for the caspase-3/7 reagent (typically green fluorescence). Acquire phase-contrast or brightfield images.
-
-
Data Analysis:
-
Use image analysis software to count the number of fluorescent cells (positive for caspase-3/7 activity) in each well at each time point.
-
Plot the number of caspase-3/7 positive cells over time for each treatment condition to visualize the kinetics of apoptosis induction.
-
Dose-response curves can be generated by plotting the apoptotic response against the this compound concentration at a specific time point.
-
Experimental Workflow
The following diagram outlines the general workflow for a live-cell imaging experiment to assess this compound-induced apoptosis.
Data Presentation
The quantitative data obtained from live-cell imaging experiments can be summarized in tables for easy comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values of this compound, which represent the concentration of the drug required to inhibit the growth of 50% of the cells. These values are typically determined after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SJSA-1 | Osteosarcoma | 0.3286 - 1.032 | [4] |
| U2OS | Osteosarcoma | 0.3286 - 1.032 | [4] |
| RPMI-8226 | Multiple Myeloma | ~0.1 - 1 | |
| HCT116 | Colon Carcinoma | 0.31 | [6] |
| HL-60 | Acute Myeloid Leukemia | 0.45 | [6] |
Table 2: Representative Time-Course of Apoptosis Induction by this compound
This table provides an example of the percentage of apoptotic cells over time as determined by live-cell imaging with an Annexin V-based probe. Values are illustrative and will vary depending on the cell line and experimental conditions.
| Time (hours) | Vehicle Control (% Apoptotic Cells) | This compound (0.5 µM) (% Apoptotic Cells) | This compound (1.0 µM) (% Apoptotic Cells) | This compound (2.5 µM) (% Apoptotic Cells) |
| 0 | < 5% | < 5% | < 5% | < 5% |
| 8 | < 5% | 10 - 20% | 20 - 35% | 30 - 50% |
| 16 | < 5% | 25 - 40% | 45 - 60% | 60 - 80% |
| 24 | < 5% | 40 - 60% | 65 - 85% | > 80% |
| 48 | 5 - 10% | > 70% | > 90% | > 90% |
Note: The provided data in Table 2 is a representative example. Actual results should be experimentally determined. The kinetics of apoptosis can vary significantly between different cell lines.
Conclusion
Live-cell imaging is an indispensable tool for characterizing the pro-apoptotic activity of this compound. The protocols and information provided herein offer a framework for designing and executing robust experiments to dynamically visualize and quantify apoptosis, thereby facilitating a deeper understanding of the therapeutic potential of p97 inhibitors in cancer research and drug development.
References
- 1. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CB-5083 Insensitivity
This guide provides troubleshooting advice for researchers observing a lack of apoptosis in their cell line following treatment with CB-5083, a potent inhibitor of the p97/VCP ATPase.
Frequently Asked Questions (FAQs)
Q1: My cells are not dying after this compound treatment. What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, orally bioavailable inhibitor of the p97 AAA ATPase.[1] p97 is a critical regulator of protein homeostasis.[2] By inhibiting p97, this compound disrupts the ubiquitin-proteasome system, leading to the accumulation of poly-ubiquitinated proteins.[2][3] This accumulation causes irresolvable endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR).[2][4] Persistent UPR activation ultimately triggers the apoptotic cell death cascade.[2][4][5]
Q2: What are the key cellular events I should be observing after successful this compound treatment?
A2: Successful treatment with this compound should lead to a series of observable cellular events. These include:
-
Accumulation of poly-ubiquitinated proteins: This is a direct consequence of p97 inhibition.[4][6]
-
Induction of the Unfolded Protein Response (UPR): Activation of all three arms of the UPR (PERK, IRE1, and ATF6) is a hallmark of this compound activity.[4][5] Key markers to assess include phosphorylation of PERK and eIF2α, splicing of XBP1, and upregulation of BiP and CHOP.[4][5]
-
Induction of Apoptosis: This is the terminal event, characterized by caspase activation and PARP cleavage.[4]
Q3: I don't see any apoptosis. Could my experimental setup be the issue?
A3: Yes, several experimental parameters can influence the efficacy of this compound. It is crucial to optimize these for your specific cell line. Please refer to the Troubleshooting Guide below for a systematic approach to identifying the issue.
Q4: Is it possible that my cell line is resistant to this compound?
A4: Yes, intrinsic or acquired resistance to this compound is possible. Resistance can arise from various factors, including mutations in the p97 protein that prevent drug binding or alterations in downstream signaling pathways that circumvent the pro-apoptotic signals. For instance, a specific mutation, E470D in p97, has been implicated in resistance to this compound.[7] Additionally, upregulation of pro-survival pathways or downregulation of key UPR components could contribute to a resistant phenotype.
Troubleshooting Guide
If your cell line is not undergoing apoptosis upon this compound treatment, follow these steps to diagnose the problem.
Step 1: Verify Compound Activity and Experimental Conditions
The first step is to ensure that the compound is active and that the experimental conditions are appropriate for your cell line.
The optimal concentration and treatment duration for this compound can vary significantly between cell lines.
-
Recommendation: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 µM to 20 µM) for a fixed time point (e.g., 48 or 72 hours).[4]
-
Recommendation: Conduct a time-course experiment with a fixed, effective concentration of this compound (determined from your dose-response curve or literature) and measure viability and apoptosis at multiple time points (e.g., 24, 48, and 72 hours).
| Parameter | Suggested Range | Rationale |
| Concentration | 0.1 µM - 20 µM | To determine the EC50 for your cell line. |
| Duration | 24 - 72 hours | To capture the kinetics of the apoptotic response. |
Before looking for downstream effects like apoptosis, confirm that this compound is inhibiting its target, p97, in your cells. The most direct way to assess this is by measuring the accumulation of poly-ubiquitinated proteins.
-
Recommendation: Treat your cells with an effective dose of this compound for a short duration (e.g., 4-8 hours) and perform a Western blot to detect K48-linked poly-ubiquitinated proteins.[4] A significant increase in the high molecular weight smear of ubiquitinated proteins indicates successful p97 inhibition.
Step 2: Investigate Downstream Signaling Pathways
If you have confirmed p97 inhibition but still do not observe apoptosis, the issue may lie in the downstream signaling pathways.
This compound-induced apoptosis is primarily mediated by the UPR.[4][5] It is essential to verify that this pathway is being activated in your cell line.
-
Recommendation: Following this compound treatment (e.g., 8-24 hours), analyze key UPR markers by Western blot.
| UPR Arm | Marker | Expected Outcome |
| PERK | p-PERK, p-eIF2α, ATF4, CHOP | Increased expression/phosphorylation |
| IRE1 | sXBP1 (spliced XBP1) | Increased expression |
| ATF6 | Cleaved ATF6 | Increased levels |
| General ER Stress | BiP/GRP78 | Upregulation |
A lack of UPR activation despite p97 inhibition suggests a block in the signaling cascade between protein accumulation and ER stress sensing.
It is possible that the apoptosis assay you are using is not sensitive enough or is being performed at an inappropriate time point.
-
Recommendation: Use multiple methods to assess apoptosis.
-
Early-stage apoptosis: Annexin V/PI staining by flow cytometry.
-
Mid- to late-stage apoptosis: Caspase-3/7 activity assays.
-
Late-stage apoptosis: PARP cleavage by Western blot.
-
Step 3: Consider Cell Line-Specific Resistance
If you have confirmed target engagement and UPR induction but still do not see apoptosis, your cell line may have intrinsic or acquired resistance mechanisms.
Cell lines with a high basal capacity to handle protein stress may be more resistant to p97 inhibition.
-
Recommendation: Compare the basal expression levels of key chaperones and UPR components in your cell line to a known sensitive cell line.
Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) can block the execution of apoptosis even when pro-apoptotic signals are present.
-
Recommendation: Perform a Western blot to assess the expression levels of key Bcl-2 family proteins.
Experimental Protocols
Protocol 1: Western Blot for p97 Inhibition and UPR Activation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations and for the indicated times.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL substrate.
Protocol 2: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cells with this compound as determined from your dose-response and time-course experiments.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Visualizations
This compound Mechanism of Action
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. multimodalmicroscopy.com [multimodalmicroscopy.com]
Optimizing CB-5083 concentration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CB-5083, a potent and selective inhibitor of the p97 ATPase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a reversible, ATP-competitive inhibitor that selectively targets the D2 ATPase domain of the p97/VCP (Valosin-Containing Protein).[1][2] Inhibition of p97's ATPase activity disrupts protein homeostasis by preventing the degradation of poly-ubiquitinated proteins.[3] This leads to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering ER stress and the Unfolded Protein Response (UPR), which ultimately results in apoptosis in cancer cells.[4][5][6]
Q2: How should I prepare and store this compound?
-
Reconstitution: this compound is sparingly soluble in warmed ethanol but is readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
-
Storage: The solid compound is stable for at least four years when stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.
Q3: What is a typical starting concentration range for in vitro experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Based on published data, the half-maximal inhibitory concentration (IC50) for cell viability typically ranges from nanomolar to low micromolar concentrations. A common starting point for a dose-response experiment is a 10-point serial dilution starting from 10 µM.
Q4: I am observing inconsistent results between experiments. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that the DMSO stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and confluency at the time of treatment.
-
DMSO Concentration: Keep the final DMSO concentration in the culture medium consistent across all wells, including controls, and ideally below 0.5% to avoid solvent-induced toxicity.
-
Lot-to-Lot Variability: If you suspect variability between batches of the compound, it is advisable to test a new lot alongside a previously validated one.
Q5: My cells are showing resistance to this compound. What are the potential mechanisms?
Resistance to this compound has been observed in preclinical studies and is often associated with mutations in the p97 gene, particularly in the D2 domain where the drug binds. These mutations can alter the binding affinity of this compound to its target.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments with this compound.
Issue 1: Poor Solubility in Aqueous Media
-
Problem: The compound precipitates when diluted from a DMSO stock into cell culture medium.
-
Solution:
-
Lower the Final Concentration: The final concentration of this compound in the aqueous medium may be too high.
-
Increase the DMSO Concentration (with caution): While keeping the final DMSO concentration as low as possible, a slight increase (e.g., from 0.1% to 0.5%) may improve solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use a Co-solvent: In some instances, a small percentage of a co-solvent like Pluronic F-68 can help maintain solubility. This should be carefully validated for its effect on the cells.
-
Issue 2: Unexpected Cytotoxicity in Control Cells
-
Problem: Vehicle (DMSO) control cells are showing a significant decrease in viability.
-
Solution:
-
Check DMSO Quality: Use high-purity, anhydrous DMSO.
-
Reduce Final DMSO Concentration: The cell line you are using may be particularly sensitive to DMSO. Titrate the final DMSO concentration to determine the maximum tolerable level (typically ≤ 0.5%).
-
Minimize Exposure Time: If possible, reduce the duration of the experiment to minimize solvent-related stress on the cells.
-
Issue 3: High Variability in Dose-Response Data
-
Problem: Replicate wells at the same concentration show large differences in response.
-
Solution:
-
Ensure Uniform Cell Seeding: Use a single-cell suspension and mix thoroughly before and during plating to ensure an even distribution of cells in each well.
-
Accurate Pipetting: Use calibrated pipettes and proper technique, especially when performing serial dilutions.
-
Plate Edge Effects: Avoid using the outermost wells of a microplate, as they are more prone to evaporation, which can alter compound concentrations. Fill these wells with sterile PBS or media.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a standard luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well plates
-
Luminescence-based cell viability reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a 10 mM Stock Solution of this compound: Dissolve the appropriate amount of this compound in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.
-
-
Prepare Serial Dilutions:
-
Prepare a working stock of this compound by diluting the 10 mM stock in complete culture medium. For a top concentration of 10 µM, this would be a 1:1000 dilution.
-
Perform a 10-point serial dilution (e.g., 1:3 or 1:10) in complete culture medium to create a range of concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit a non-linear regression curve (e.g., four-parameter logistic) to the data to determine the IC50 value.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions | Reference |
| HCT116 | Colon Carcinoma | 310 | 48h, CellTiterGlo | [7] |
| HL-60 | Acute Myeloid Leukemia | 450 | 48h, CellTiterGlo | [7] |
| RPMI8226 | Multiple Myeloma | 96 - 1152 (median 326) | 72h, CellTiter-Glo | [6] |
| A549 | Lung Carcinoma | 680 | 72h, CellTiter-Glo | [8] |
| SJSA-1 | Osteosarcoma | 328.6 - 1032 | 72h, MTT | [2] |
| U2OS | Osteosarcoma | 328.6 - 1032 | 72h, MTT | [2] |
Mandatory Visualizations
Caption: p97 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. A High-Throughput Screening Method for Small-Molecule Inhibitors of the Aberrant Mutant SOD1 and Dynein Complex Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Importance of IC50 Determination | Visikol [visikol.com]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. support.collaborativedrug.com [support.collaborativedrug.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming CB-5083 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the p97 inhibitor CB-5083 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, potent, and selective ATP-competitive inhibitor of the D2 ATPase domain of the p97/VCP (Valosin-Containing Protein) AAA ATPase.[1][2][3][4] Inhibition of p97 disrupts protein homeostasis by blocking the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).[2][4] This leads to the accumulation of polyubiquitinated and misfolded proteins, inducing irresolvable proteotoxic stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[3][4][5]
Q2: My cancer cell line has become resistant to this compound. What are the likely causes?
A2: The primary mechanism of acquired resistance to this compound is the development of mutations in the VCP gene, which encodes the p97 protein.[6][7] These mutations are frequently found in the D1-D2 linker region or the D2 ATPase domain of p97.[6][8] Specific reported mutations conferring resistance include E470K, E470D, V474A, N660K, and T688A.[6][9][10] These mutations can alter the binding affinity of this compound to the D2 domain or enhance the intrinsic ATPase activity of p97, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[6][10]
Q3: How can I confirm if my cell line has developed resistance due to p97 mutations?
A3: To confirm resistance mediated by p97 mutations, you can perform the following:
-
Cell Viability Assays: Compare the IC50 value of this compound in your resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.
-
Sanger Sequencing: Sequence the coding region of the VCP gene in your resistant and parental cell lines to identify any mutations.
-
Western Blot Analysis: Assess the activation of UPR markers (e.g., ATF4, CHOP) in response to this compound treatment. Resistant cells will likely show a diminished UPR induction compared to sensitive cells at the same drug concentration.[8]
Q4: Are there alternative inhibitors I can use to overcome this compound resistance?
A4: Yes, several alternative p97 inhibitors with different mechanisms of action have been shown to be effective in this compound-resistant cells. These include:
-
Allosteric Inhibitors: NMS-873 and UPCDC-30245 bind to an allosteric site on p97, away from the ATP-binding pocket, and are therefore effective against mutations that confer resistance to ATP-competitive inhibitors like this compound.[8][9]
-
Covalent Inhibitors: PPA (N-(1-(tert-butyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide) is a covalent inhibitor that irreversibly binds to Cys522 in the D2 active site of p97.[3][11] This different binding mode allows it to overcome resistance to both ATP-competitive and some allosteric inhibitors.[3][11]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays with this compound.
| Possible Cause | Troubleshooting Step |
| Drug Instability | Prepare fresh stock solutions of this compound in DMSO for each experiment. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during drug treatment. Over-confluent or sparse cultures can lead to variability. |
| Assay Incubation Time | Ensure a consistent incubation time with the drug across all experiments. A 72-hour incubation is commonly used for cell viability assays with this compound. |
| Reagent Quality | Use a reliable method for assessing cell viability, such as MTT, MTS, or a commercial ATP-based assay kit. Ensure all reagents are within their expiration dates. |
Problem 2: Difficulty in generating a this compound resistant cell line.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration | Start with the IC50 concentration of this compound for the parental cell line and gradually increase the concentration in a stepwise manner as cells develop tolerance.[12] |
| Inadequate Recovery Time | Allow sufficient time for the surviving cells to recover and repopulate after each round of drug treatment before proceeding to the next higher concentration.[12] |
| Cell Line Characteristics | Some cell lines may be inherently less prone to developing resistance. If progress is slow, consider using a different parental cell line. |
Problem 3: Weak or no signal for UPR markers in Western blots after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Time | The induction of UPR markers is time-dependent. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for maximal induction of markers like ATF4 and CHOP. An 8-hour treatment is often effective.[7] |
| Insufficient Drug Concentration | Ensure you are using a concentration of this compound that is sufficient to induce ER stress in your specific cell line. This is typically at or above the IC50 value. |
| Poor Antibody Quality | Use validated antibodies for your UPR targets. Run positive controls, such as treating cells with a known ER stress inducer like thapsigargin or tunicamycin, to confirm antibody performance.[7] |
| Resistant Cell Line | If using a this compound resistant cell line, a diminished UPR response is expected.[8] Consider using a higher concentration of this compound or an alternative p97 inhibitor. |
Quantitative Data Summary
Table 1: IC50 Values of p97 Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | p97 Status | This compound IC50 (µM) | NMS-873 IC50 (µM) | UPCDC-30245 IC50 (µM) | PPA IC50 (µM) |
| HCT116 (Parental) | Wild-Type | ~0.5 - 1.0 | ~0.1 - 0.5 | ~0.5 - 2.0 | 2.7 |
| HCT116 (this compound-R) | D649A/T688A | >10.5 (>30-fold increase) | ~0.1 - 0.5 | ~0.5 - 2.0 | Similar to Parental |
| HeLa | Wild-Type | Not specified | Not specified | Not specified | 6.1 |
| RPMI8226 | Wild-Type | Not specified | Not specified | Not specified | 3.4 |
Data compiled from multiple sources.[3][8] Actual IC50 values may vary depending on experimental conditions.
Table 2: In Vitro ATPase Activity Inhibition of p97 Mutants
| p97 Mutant | Fold Resistance to this compound (IC50) | Fold Resistance to NMS-873 (IC50) | Fold Resistance to UPCDC-30245 (IC50) |
| N660K | 29 | Unaffected | Unaffected |
| T688A | 58 | 30 | 3 |
| V474A | 10 | Not specified | Not specified |
| D649A/T688A | ~400 | 5 | 2 |
Data compiled from multiple sources.[8][10] Fold resistance is calculated relative to wild-type p97.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Determine the IC50 of this compound: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the parental cancer cell line to determine the 50% inhibitory concentration (IC50) of this compound after 72 hours of treatment.
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at its IC50 concentration.
-
Recovery: Once the majority of cells have died, remove the drug-containing medium and replace it with fresh, drug-free medium. Allow the surviving cells to recover and proliferate.
-
Stepwise Dose Escalation: When the cells have reached 70-80% confluency, passage them and re-expose them to a slightly higher concentration of this compound (e.g., 1.5x the previous concentration).
-
Repeat Cycles: Repeat the cycle of drug exposure and recovery, gradually increasing the this compound concentration with each cycle.
-
Characterization of Resistant Cells: Periodically, perform cell viability assays to assess the shift in the IC50 value. Once a significant and stable increase in resistance is observed (e.g., >10-fold), the resistant cell line is established.
-
Maintenance of Resistant Phenotype: Culture the established resistant cell line in the continuous presence of a maintenance concentration of this compound (e.g., the concentration at which they were selected).
Protocol 2: p97 ATPase Activity Assay
This protocol is adapted from a bioluminescence-based assay that measures the amount of ATP remaining after the ATPase reaction.[2][13]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 1 mM EDTA, 0.5 mM TCEP, 0.01% Triton X-100.
-
Recombinant p97 (wild-type or mutant) diluted in assay buffer.
-
ATP solution (e.g., 500 µM) in assay buffer.
-
p97 inhibitor (this compound, NMS-873, etc.) serially diluted in assay buffer with DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of purified p97 protein to each well.
-
Add 10 µL of the p97 inhibitor at various concentrations (or DMSO as a vehicle control) to the wells.
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate at 37°C for 30-60 minutes.
-
Equilibrate the plate to room temperature.
-
Add 50 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is inversely proportional to the ATPase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Protocol 3: Western Blot for UPR Markers
-
Cell Lysis:
-
Seed cells and treat with this compound or other inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against UPR markers (e.g., ATF4, CHOP, BiP, phospho-PERK, XBP1s) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of p97 inhibition and induction of apoptosis.
Caption: Workflow for addressing this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to this compound and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific mutations in the D1–D2 linker region of VCP/p97 enhance ATPase activity and confer resistance to VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A covalent p97/VCP ATPase inhibitor can overcome resistance to this compound and NMS-873 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with CB-5083
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the p97 inhibitor, CB-5083.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, orally bioavailable inhibitor of the p97 AAA ATPase.[1][2] It competitively binds to the D2 ATPase domain of p97, preventing ATP hydrolysis.[3] This inhibition disrupts cellular protein homeostasis by blocking endoplasmic reticulum-associated degradation (ERAD) and leading to an accumulation of polyubiquitinated proteins.[3] The resulting proteotoxic stress triggers the unfolded protein response (UPR) and ultimately induces apoptosis in cancer cells.[3][4]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect observed during clinical trials was visual disturbances, including photophobia and dyschromatopsia.[3][5] This has been attributed to the inhibition of phosphodiesterase-6 (PDE6), an enzyme crucial for phototransduction in the retina.[5][6] This off-target effect was found to be dose-dependent and reversible.[5][6]
Q3: How can resistance to this compound develop in cell lines?
A3: Resistance to this compound in cancer cell lines can arise through mutations in the p97 gene (VCP).[7][8][9] These mutations often occur in or near the D2 ATPase domain, the binding site of this compound, which can reduce the inhibitor's binding affinity.[10] Some studies have identified specific mutations, such as those at codons 470, 526, 603, and 616, that confer resistance.[7][8]
Q4: What is the recommended storage and stability of this compound?
A4: this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[11] Stock solutions are generally prepared in DMSO and can be stored at -80°C for up to a year.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Inconsistent Results
Q5: We are observing high variability in our cell viability assay (e.g., IC50 values) with this compound between experiments. What are the potential causes and solutions?
A5: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability when working with this compound:
-
Cell Culture Conditions:
-
Cell Density: The number of cells seeded per well can significantly impact the effective concentration of this compound per cell. Ensure consistent cell seeding density across all experiments.
-
Cell Passage Number: As cell lines are passaged, they can undergo genetic and phenotypic drift, which may alter their sensitivity to inhibitors. It is recommended to use cells within a consistent and defined passage number range.
-
Cell Health and Confluency: Only use healthy, viable cells for your experiments. Treating cells at different confluency levels can also lead to varied responses. Standardize the confluency at which you treat your cells.
-
-
Compound Handling and Preparation:
-
Solubility: this compound is sparingly soluble in ethanol but readily soluble in DMSO.[11] Ensure the compound is fully dissolved before adding it to your cell culture medium. Incomplete dissolution can lead to inaccurate concentrations. Hygroscopic DMSO can reduce solubility, so use fresh, high-quality DMSO.[1]
-
Stock Solution Stability: Avoid multiple freeze-thaw cycles of your this compound stock solution by preparing and storing single-use aliquots.[1]
-
Working Dilutions: Prepare fresh working dilutions of this compound in your cell culture medium for each experiment. The stability of this compound in aqueous media over long incubation periods may vary.
-
-
Assay Parameters:
-
Incubation Time: The duration of exposure to this compound will influence the observed IC50 value. Longer incubation times generally result in lower IC50 values. Maintain a consistent incubation time for all comparative experiments.
-
Edge Effects: In multi-well plates, wells on the perimeter can be prone to evaporation, leading to changes in compound concentration. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification during incubation.
-
Q6: We are not observing the expected downstream effects of p97 inhibition (e.g., accumulation of polyubiquitinated proteins, UPR induction) after this compound treatment. What should we check?
A6: If you are not seeing the expected molecular markers of p97 inhibition, consider the following:
-
Compound Potency and Concentration: Verify the concentration and integrity of your this compound stock solution. If possible, confirm its activity using a positive control cell line known to be sensitive to this compound. Ensure you are using a concentration range appropriate for your cell line of interest.
-
Treatment Duration: The accumulation of polyubiquitinated proteins and the induction of UPR markers like CHOP and BiP are time-dependent. You may need to perform a time-course experiment to determine the optimal treatment duration for observing these effects in your specific cell model. Some effects can be seen as early as 6-8 hours.[4]
-
Antibody Quality for Western Blotting: Ensure that the primary antibodies you are using for detecting polyubiquitin, CHOP, BiP, or other markers are validated and working correctly. Include positive and negative controls in your Western blot experiments.
-
Cell Line Specific Responses: Different cell lines can exhibit varying sensitivity and kinetics of response to p97 inhibition. It is possible that your cell line is less dependent on the p97 pathway or has intrinsic resistance mechanisms.
-
Development of Resistance: If you have been culturing the cells for an extended period with intermittent or low-dose exposure to this compound, you may have inadvertently selected for a resistant population.[12] Consider starting with a fresh, low-passage vial of cells.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |
| HCT116 | Colon Cancer | 0.31 | 48-hour incubation, CellTiter-Glo | [13] |
| HL-60 | Acute Myeloid Leukemia | 0.45 | 48-hour incubation, CellTiter-Glo | [13] |
| A549 | Lung Carcinoma | 0.68 | 72-hour incubation, CellTiter-Glo | |
| RPMI-8226 | Multiple Myeloma | ~0.3 (GI50) | 72-hour incubation | [14] |
| HeLa | Cervical Cancer | ~0.5 (IC50) | Not specified | [9] |
| OVSAHO | Ovarian Cancer | ~0.5 (GI50) | 72-hour incubation, SRB assay | [12] |
| ZOS | Osteosarcoma | 0.3286 | Not specified | [15] |
| ZOSM | Osteosarcoma | 1.032 | Not specified | [15] |
Experimental Protocols
Protocol 1: Cell Viability Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based cell viability assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a 10-point dose-response curve from 10 µM to 0.001 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%.
-
Plot the normalized cell viability against the logarithm of the this compound concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Protocol 2: Western Blotting for p97 Inhibition Markers
This protocol describes the detection of polyubiquitinated proteins and UPR markers by Western blotting following this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
6-well tissue culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-K48-linkage specific polyubiquitin, anti-CHOP, anti-BiP, anti-p97, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH to ensure equal protein loading.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | p97 AAA ATPase Inhibitor | TargetMol [targetmol.com]
- 3. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A p97/Valosin-Containing Protein Inhibitor Drug this compound Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VCP/p97 inhibitor this compound modulates muscle pathology in a mouse model of VCP inclusion body myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound [ouci.dntb.gov.ua]
- 8. Specific mutations in the D1–D2 linker region of VCP/p97 enhance ATPase activity and confer resistance to VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to this compound and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Proteomics analysis reveals the differential impact of the p97 inhibitor this compound on protein levels in various cellular compartments of the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of CB-5083 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with the p97 inhibitor CB-5083 in in vivo models. The information aims to address common challenges related to the compound's bioavailability and administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, potent, selective, and orally bioavailable inhibitor of the p97 AAA ATPase (also known as VCP).[1][2] It functions as a competitive inhibitor that selectively binds to the D2 ATPase domain of p97.[3][4] Inhibition of p97 disrupts protein homeostasis by preventing ubiquitin-dependent protein degradation, leading to the accumulation of poly-ubiquitinated proteins and causing proteotoxic stress.[5][6][7] This stress activates the unfolded protein response (UPR) and can ultimately induce apoptosis in cancer cells.[4][8][9]
Q2: What is the reported oral bioavailability of this compound in preclinical models?
In female nude mice, this compound has a reported oral bioavailability of 41%.[1][10]
Q3: What were the reasons for the termination of this compound clinical trials?
Phase I clinical trials of this compound for advanced solid tumors and lymphoid hematological malignancies were terminated due to adverse effects on vision in patients.[11] This was attributed to an off-target inhibition of phosphodiesterase-6 (PDE6).[11][12][13]
Q4: How does this compound's mechanism differ from proteasome inhibitors?
This compound inhibits p97, which functions upstream of the proteasome in the ubiquitin-proteasome system.[4] This leads to the accumulation of ubiquitinated proteins that have not yet reached the proteasome for degradation. In contrast, proteasome inhibitors block the final step of protein degradation. This difference in mechanism may explain why this compound has shown activity in some solid tumor models where proteasome inhibitors have been less effective.[4][14]
Troubleshooting Guide: Improving this compound Bioavailability
Researchers may encounter challenges in achieving consistent and optimal in vivo exposure of this compound due to its physicochemical properties. This guide provides potential solutions to common problems.
Problem 1: Low or variable plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor solubility and dissolution of this compound in the gastrointestinal tract.
-
Suggested Solution:
-
Formulation Optimization: this compound is poorly soluble in water.[2] For in vivo studies, it is crucial to use an appropriate vehicle to enhance its solubility and absorption. Two commonly used formulations are:
-
Aqueous Suspension: A suspension in 0.5% methylcellulose in water has been used for oral administration in mice.[12]
-
Lipid-Based Solution: A solution composed of PEG300, TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), ethanol, and water has also been described as a vehicle for intravenous administration and could be adapted for oral studies.[15]
-
-
Particle Size Reduction: Decreasing the particle size of the this compound powder can increase its surface area, potentially leading to a better dissolution rate.[8]
-
Problem 2: Difficulty in preparing a stable and homogenous formulation.
-
Possible Cause: Agglomeration of this compound particles in suspension or precipitation in solution.
-
Suggested Solution:
-
Proper Suspension Technique: When preparing a methylcellulose suspension, ensure thorough wetting of the this compound powder and use vigorous mixing or sonication to achieve a uniform dispersion.
-
Solvent Selection for Solutions: For solution-based formulations, ensure that the selected co-solvents are compatible and can maintain this compound in solution at the desired concentration.
-
Problem 3: Inconsistent results between different experimental cohorts.
-
Possible Cause: Variability in the preparation of the dosing formulation or in the administration technique.
-
Suggested Solution:
-
Standardized Protocol: Adhere to a strict, standardized protocol for formulation preparation for every experiment.
-
Consistent Gavage Technique: Ensure that the oral gavage technique is consistent across all animals and experiments to minimize variability in drug delivery to the stomach.
-
Quantitative Data
The following table summarizes the pharmacokinetic parameters of this compound in female nude mice.
| Parameter | Value | Species | Administration Route | Dosage | Formulation | Reference |
| Oral Bioavailability (F%) | 41% | Mouse | Oral | 25 mg/kg | Not specified | [1][10] |
| Cmax (plasma) | 7.95 µM | Mouse | Oral | 25 mg/kg | Not specified | [1] |
| T1/2 (elimination) | 2.56 h | Mouse | Oral | 25 mg/kg | Not specified | [1] |
| T1/2 (elimination) | 2.83 h | Mouse | Intravenous | 3.0 mg/kg | Not specified | [1] |
| Mouse Liver Microsomal Stability (T1/2) | 102 min | Mouse | In vitro | N/A | N/A | [1] |
| Hepatocyte Stability (T1/2) | 172 min | Mouse | In vitro | N/A | N/A | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in 0.5% Methylcellulose
This protocol is adapted from methodologies used in preclinical studies with this compound.[12]
Materials:
-
This compound powder
-
Methylcellulose (viscosity suitable for suspensions)
-
Sterile water for injection
-
Sterile mortar and pestle or homogenizer
-
Sterile magnetic stir bar and stir plate
-
Sterile conical tubes
Procedure:
-
Prepare 0.5% Methylcellulose Solution:
-
Weigh the appropriate amount of methylcellulose powder.
-
Heat approximately one-third of the required volume of sterile water to 60-70°C.
-
Disperse the methylcellulose powder in the hot water with stirring.
-
Add the remaining volume of cold sterile water and continue to stir until the solution is clear and homogenous.
-
Allow the solution to cool to room temperature.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Triturate the this compound powder in a sterile mortar with a small amount of the 0.5% methylcellulose solution to form a smooth paste.
-
Gradually add the remaining volume of the methylcellulose solution while continuously stirring to ensure a homogenous suspension.
-
Alternatively, for larger volumes, use a homogenizer to ensure uniform particle dispersion.
-
-
Final Formulation:
-
Transfer the suspension to a sterile conical tube.
-
Continuously stir the suspension on a magnetic stir plate during dosing to maintain homogeneity.
-
Protocol 2: Preparation of a Solubilized Formulation of this compound
This protocol is based on a vehicle used for a related p97 inhibitor and general practices for solubilizing poorly soluble compounds.
Materials:
-
This compound powder
-
Polyethylene glycol 300 (PEG300)
-
TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)
-
Ethanol (200 proof)
-
Sterile water for injection
-
Sterile glass vial
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare the Vehicle:
-
In a sterile glass vial, combine the vehicle components in the desired ratio (e.g., 40:10:5:45 v/v/v/v of PEG300:TPGS:Ethanol:Water).[15]
-
Vortex or sonicate the mixture until a clear, homogenous solution is formed.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the prepared vehicle.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be required but should be done with caution to avoid degradation.
-
-
Final Formulation:
-
Visually inspect the solution to ensure there is no precipitate.
-
The solution is now ready for administration.
-
Visualizations
Caption: this compound inhibits p97, leading to ER stress, UPR activation, and apoptosis.
Caption: A systematic approach to optimizing this compound formulation and administration.
References
- 1. researchgate.net [researchgate.net]
- 2. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. neliti.com [neliti.com]
- 5. VCP/p97 inhibitor this compound modulates muscle pathology in a mouse model of VCP inclusion body myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proventainternational.com [proventainternational.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. kitasato.repo.nii.ac.jp [kitasato.repo.nii.ac.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
CB-5083 stability issues in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the p97 inhibitor, CB-5083, with a focus on addressing potential stability issues in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the AAA-ATPase p97 (also known as VCP).[1][2][3] p97 is a key enzyme involved in protein homeostasis, including the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).[1] By inhibiting the D2 ATPase domain of p97, this compound disrupts these processes, leading to an accumulation of poly-ubiquitinated and unfolded proteins.[1][4] This induces significant proteotoxic stress, triggers the Unfolded Protein Response (UPR), and ultimately leads to apoptosis in cancer cells.[4]
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be handled as follows:
-
Storage of Solid Compound: The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.
-
Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. This compound is also soluble in ethanol.
-
Stock Solution Concentration: Stock solutions can be prepared at concentrations up to 100 mM in DMSO.
-
Long-Term Storage of Stock Solutions: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C. When stored properly, stock solutions should be stable for several months.
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay and cell line used. Below is a summary of reported values:
| Assay Type | Target/Cell Line | Reported IC50 |
| Biochemical Assay | p97 ATPase | 11 nM |
| Cell Viability Assay | A549 | 680 nM |
| Cell Viability Assay | Osteosarcoma Lines | 328.6 - 1032 nM |
| Cell Viability Assay | Various Cancer Lines | 81 - 2100 nM |
Q4: Is this compound stable in aqueous cell culture media?
Troubleshooting Guide
Issue 1: I'm observing a decrease in the efficacy of this compound in my long-term cell culture experiment (e.g., > 72 hours).
-
Possible Cause 1: Compound Degradation. this compound may be degrading in the cell culture medium at 37°C over time.
-
Troubleshooting Step: Increase the frequency of media changes. For experiments lasting several days, consider replacing the media with freshly prepared this compound every 24-48 hours.
-
-
Possible Cause 2: Cellular Resistance. Prolonged exposure to this compound can lead to the development of resistant cell populations, often through mutations in the p97 protein.
-
Troubleshooting Step: If you suspect resistance, perform a dose-response experiment on the treated cells to see if the IC50 has shifted compared to the parental cell line. Consider using a combination therapy approach if resistance is confirmed.
-
-
Possible Cause 3: Cell Density Effects. As cell density increases, the effective concentration of the inhibitor per cell may decrease.
-
Troubleshooting Step: Ensure that your cell seeding density is consistent across experiments and that the cells do not become over-confluent during the treatment period.
-
Issue 2: I'm seeing precipitation of this compound in my cell culture media after dilution.
-
Possible Cause: Poor Solubility in Aqueous Solution. this compound is sparingly soluble in aqueous solutions. Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to precipitate.
-
Troubleshooting Step: Avoid making large serial dilutions of your DMSO stock directly in aqueous buffer or media. Instead, perform initial dilutions in DMSO and then add the final diluted sample to your culture medium. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
Issue 3: My experimental results are inconsistent between batches of this compound.
-
Possible Cause: Improper Storage or Handling. Repeated freeze-thaw cycles of stock solutions or improper storage can lead to degradation of the compound.
-
Troubleshooting Step: Always aliquot stock solutions into single-use vials and store them at -20°C. Use a fresh aliquot for each experiment.
-
-
Possible Cause: Inaccurate Pipetting. Small errors in pipetting can lead to significant variations in the final concentration of the inhibitor.
-
Troubleshooting Step: Ensure your pipettes are properly calibrated. For preparing working solutions, use a sufficient volume of the stock solution to minimize pipetting errors.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT or equivalent)
This protocol can be used to determine the IC50 of this compound in your cell line of interest.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of your desired concentrations of this compound in cell culture media. It is recommended to perform serial dilutions in DMSO first, and then dilute to the 2X concentration in media.
-
Treatment: Remove the existing media from the cells and add 100 µL of the 2X this compound solutions to the appropriate wells. Include wells with a vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p97 Target Engagement
This protocol can be used to confirm that this compound is engaging its target and inducing the expected downstream signaling events.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., poly-ubiquitin, CHOP, BiP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for long-term cell culture experiments with this compound.
Caption: Troubleshooting flowchart for experiments with this compound.
References
Technical Support Center: CB-5083 & p97 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the target engagement of CB-5083 with p97 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit p97?
This compound is an orally bioavailable, potent, and selective inhibitor of the p97 AAA ATPase.[1][2][3] It functions as an ATP-competitive inhibitor that specifically binds to the D2 ATPase domain of p97.[3][4][5] This inhibition prevents the chaperone-like activity of p97, which is crucial for protein homeostasis, including processes like the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[3][4]
Q2: What are the primary methods to confirm that this compound is engaging p97 in my cells?
There are both direct and indirect methods to confirm p97 target engagement by this compound in a cellular context.
-
Direct Methods: These assays directly measure the physical interaction between this compound and p97. A key example is the Cellular Thermal Shift Assay (CETSA), which assesses the thermal stabilization of p97 upon ligand binding.
-
Indirect Methods: These methods measure the downstream cellular consequences of p97 inhibition. This is the most common approach and involves monitoring specific biomarkers that are known to be modulated by the inhibition of p97's function.
Q3: What are the key downstream biomarkers to assess for indirect confirmation of p97 target engagement?
Inhibition of p97 by this compound leads to a cascade of cellular events, providing several reliable biomarkers. The primary consequence is the disruption of protein homeostasis, leading to the accumulation of polyubiquitinated proteins and unresolved protein stress.[1][2][4][6] This triggers the Unfolded Protein Response (UPR).[2][6][7]
Key biomarkers to monitor by Western blot include:
-
Increased K48-linked polyubiquitinated proteins: A direct consequence of inhibiting the degradation of proteasome substrates.[6][8]
-
Induction of UPR markers:
-
Modulation of autophagy markers:
-
Decreased p62/SQSTM1 levels can indicate an initial activation of autophagy, although prolonged inhibition can block autophagic flux.[8]
-
Troubleshooting Guides
Western Blotting for p97 Pathway Markers
Problem: No change or unexpected changes in downstream markers (e.g., polyubiquitin, UPR proteins) after this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal this compound Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values in many cancer cell lines range from the low nanomolar to low micromolar range.[6][7] |
| Incorrect Treatment Duration | The kinetics of biomarker modulation can vary. Accumulation of polyubiquitinated proteins can be rapid, while changes in UPR protein expression may take longer. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal time point for observing changes in your markers of interest.[6] |
| Poor Antibody Quality | Ensure your primary antibodies are validated for the specific application (Western blotting) and target. Run positive and negative controls to verify antibody performance. |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to this compound. This can be due to lower reliance on the p97 pathway or pre-existing resistance mechanisms. Consider testing a sensitive control cell line in parallel. |
| Lysate Preparation Issues | Ensure that lysis buffers contain protease and phosphatase inhibitors to preserve protein modifications. For phosphorylated proteins like p-PERK, phosphatase inhibitors are critical. |
Problem: High background on polyubiquitin blots.
| Possible Cause | Troubleshooting Suggestion |
| Lysate Overload | The accumulation of polyubiquitinated proteins can be substantial. You may need to load less total protein on your gel than you would for other targets. |
| Blocking Inefficiency | Use a high-quality blocking agent. Non-fat dry milk can sometimes be problematic for ubiquitin blots due to endogenous biotin; consider using bovine serum albumin (BSA) or specialized blocking buffers. |
| Antibody Specificity | Use an antibody specific for K48-linked polyubiquitin chains, as this is the primary linkage for proteasomal degradation. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Potency (µM) | Reference |
| Various Osteosarcoma Lines | Osteosarcoma | MTT Assay | IC50 (72h) | 0.3286 - 1.032 | [7] |
| RPMI8226 | Multiple Myeloma | Cell Viability | GI50 (72h) | ~0.3 | [6] |
| Various Multiple Myeloma Lines | Multiple Myeloma | Cell Viability | GI50 (72h) | 0.096 - 1.152 | [6] |
| HCT116 | Colon Cancer | Cell Viability | GI50 (72h) | Not specified | [2] |
| A549 | Lung Cancer | Cell Viability | GI50 (72h) | Not specified | [2] |
Table 2: Experimental Conditions for Observing Biomarker Modulation
| Cell Line | Biomarker | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| RPMI8226 | BiP, sXBP1, p-PERK, CHOP, K48-Ubiquitin | 0.3125 - 20 µM | 8 hours | Dose-dependent increase | [6] |
| HCT116 | K48-Ubiquitin, CHOP | Not specified | Not specified | Dose-dependent increase | [8] |
| A549 | p62 | Not specified | Not specified | Dose-dependent reduction | [8] |
Experimental Protocols
Protocol: Western Blot Analysis of UPR Induction and Polyubiquitin Accumulation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM) and a vehicle control (DMSO) for the desired time period (e.g., 8 or 16 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 15-30 µg of protein per lane on a 4-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-K48-linkage specific ubiquitin, anti-CHOP, anti-BiP, anti-p62, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Visualizations
Caption: Workflow for confirming this compound target engagement in cells.
Caption: Signaling pathway of p97 inhibition by this compound.
References
- 1. Facebook [cancer.gov]
- 2. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Cellular Toxicity of CB-5083 in Non-Cancerous Cells
This technical support center is designed for researchers, scientists, and drug development professionals working with the p97 inhibitor, CB-5083. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential cellular toxicity in non-cancerous cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the AAA-ATPase p97 (also known as VCP). It competitively binds to the D2 ATPase domain of p97, inhibiting its function.[1][2][3] This disruption of p97 activity leads to an accumulation of poly-ubiquitinated proteins and interferes with protein homeostasis pathways, including the endoplasmic reticulum-associated degradation (ERAD) pathway.[3][4] The resulting proteotoxic stress triggers the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis.[4]
Q2: Why was the clinical development of this compound for cancer halted?
A2: Phase I clinical trials of this compound were terminated due to off-target toxicity, primarily manifesting as visual disturbances such as photophobia and dyschromatopsia.[5][6][7] This has been attributed to the inhibition of phosphodiesterase-6 (PDE6), an enzyme crucial for phototransduction in the retina.[5][6][7] Studies have shown this visual impairment to be dose-dependent and reversible.[5][7]
Q3: Are non-cancerous cells less sensitive to this compound than cancer cells?
A3: Generally, cancer cells exhibit a higher sensitivity to p97 inhibition due to their elevated rates of protein synthesis and proliferation, which makes them more reliant on protein quality control pathways like ERAD.[8] This creates a therapeutic window where cancer cells are more susceptible to the cytotoxic effects of this compound than their non-cancerous counterparts. However, toxicity in non-cancerous cells can still be a significant factor in experimental settings.
Q4: What are the expected morphological and cellular changes in non-cancerous cells upon this compound treatment?
A4: Treatment with this compound can induce several observable changes in non-cancerous cells, including:
-
Induction of ER Stress: Activation of the UPR is a primary response, leading to increased expression of ER stress markers like BiP, CHOP, and spliced XBP1.[4]
-
Apoptosis: At higher concentrations or prolonged exposure, cells may undergo apoptosis, characterized by cell shrinkage, membrane blebbing, and activation of caspases.
-
Cell Cycle Arrest: Some studies in cancer cell lines have shown that p97 inhibition can lead to G1 cell cycle arrest.[4] The effect on the cell cycle of non-cancerous cells may vary.
-
Autophagy Modulation: p97 is also involved in autophagy, and its inhibition can lead to alterations in this process.[9]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| High background toxicity in control (vehicle-treated) non-cancerous cells. | Solvent Toxicity: The solvent used to dissolve this compound (typically DMSO) may be at a cytotoxic concentration. | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Run a vehicle-only control with the same DMSO concentration to assess its specific effect.[10] |
| Cell Health: The initial health and confluency of the cells can impact their sensitivity. | Use healthy, sub-confluent cells for your experiments. Avoid using cells that are over-confluent or have been in culture for too many passages. | |
| Inconsistent results between experiments. | Reagent Variability: Inconsistent concentrations of this compound or other reagents. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure all other reagents are within their expiration dates and properly stored. |
| Cell Seeding Density: Variation in the number of cells seeded per well. | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding.[10] | |
| Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[10] | |
| No observable effect at expected concentrations. | Cell Line Resistance: The non-cancerous cell line you are using may be inherently resistant to this compound. | Confirm the activity of your this compound stock on a sensitive cancer cell line as a positive control. Consider that non-cancerous cells are generally less sensitive. |
| Incorrect Assay Timing: The time point for assessing toxicity may be too early. | Perform a time-course experiment to determine the optimal incubation time for observing a response. Some effects of this compound may take 48-72 hours to become apparent. | |
| Discrepancy between different viability assays (e.g., MTT vs. Apoptosis assay). | Different Cellular Processes Measured: MTT assays measure metabolic activity, which can be affected by factors other than cell death. Apoptosis assays specifically measure markers of programmed cell death. | Use multiple, complementary assays to get a comprehensive picture of cellular health. For example, combine a metabolic assay like MTT with an apoptosis assay like Annexin V staining. |
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a normal human cell line compared to various human cancer cell lines. It is important to note that data on the cytotoxicity of this compound in a wide range of non-cancerous cell lines is limited in the published literature.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| NCM460 | Normal Human Colon Mucosal Epithelial | >10 | [11] |
| HCT116 | Colon Carcinoma | 0.24 - 2.7 | [11][12] |
| RPMI-8226 | Multiple Myeloma | ~0.3 | [11] |
| A549 | Lung Carcinoma | 0.49 - 0.68 | [1] |
| HeLa | Cervical Cancer | 6.1 | [12] |
| HL-60 | Acute Myeloid Leukemia | 0.45 | [8] |
| Osteosarcoma Cell Lines (various) | Osteosarcoma | 0.3286 - 1.032 | [4] |
Experimental Protocols
Key Experiment 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the metabolic activity of non-cancerous cells as an indicator of cell viability.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Key Experiment 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates or flasks and treat with desired concentrations of this compound for a specified duration. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add additional 1X Binding Buffer and analyze the cells on a flow cytometer as soon as possible.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
On-Target Effect of this compound: p97 Inhibition and Induction of ER Stress
Caption: On-target signaling pathway of this compound leading to apoptosis.
Off-Target Effect of this compound: PDE6 Inhibition
Caption: Off-target effect of this compound on the phototransduction pathway.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A general experimental workflow for evaluating this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VCP/p97 inhibitor this compound modulates muscle pathology in a mouse model of VCP inclusion body myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. A p97/Valosin-Containing Protein Inhibitor Drug this compound Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics analysis reveals the differential impact of the p97 inhibitor this compound on protein levels in various cellular compartments of the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Toxicity to Selectivity: Coculture of the Fluorescent Tumor and Non-Tumor Lung Cells and High-Throughput Screening of Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A covalent p97/VCP ATPase inhibitor can overcome resistance to this compound and NMS-873 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative solvents for dissolving CB-5083 for in vitro use
Technical Support Center: CB-5083
This guide provides technical information, troubleshooting advice, and detailed protocols for using the p97 inhibitor this compound in in vitro experimental settings, with a focus on solvent selection and preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended solvent for dissolving this compound for in vitro use?
The most commonly recommended and widely used solvent for preparing stock solutions of this compound is Dimethyl sulfoxide (DMSO).[1][2][3] It is a potent p97 ATPase inhibitor and is supplied as a crystalline solid for laboratory use.[4]
Q2: What are the known alternative solvents for this compound?
Ethanol is a known alternative solvent for this compound. However, its solubility in ethanol is generally lower than in DMSO, and some suppliers note that it is only sparingly soluble, potentially requiring warming.[3][4]
Q3: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the p97 AAA ATPase, specifically targeting its D2 ATPase domain with an IC50 of 11 nM.[5] p97 is a critical enzyme in cellular protein homeostasis, playing a key role in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[6][7] By inhibiting p97, this compound prevents the degradation of ubiquitinated proteins, causing them to accumulate.[8] This leads to irresolvable ER stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptosis (programmed cell death) in cancer cells.[6][7][9]
Q4: How should I prepare and store stock solutions of this compound?
This compound stock solutions are typically prepared in DMSO at high concentrations (e.g., 10-100 mM). For long-term storage, the stock solution should be kept at -20°C or -80°C.[1][3][4] Under these conditions, the compound is stable for at least four years.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]
Data Presentation: this compound Solubility
The following table summarizes the reported maximum solubility of this compound in common laboratory solvents. Note that values can vary between suppliers and batches.
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Notes |
| DMSO | 41.35 - 100 mg/mL[1] | 100 - 241.86 mM[1] | Use of fresh, anhydrous (non-hygroscopic) DMSO is critical for achieving maximum solubility.[1][2] Sonication may be required.[1] |
| Ethanol | ~10 - 41.35 mg/mL[3] | ~24 - 100 mM[3] | Described as "sparingly soluble"; warming the solvent may be necessary to aid dissolution.[4] |
Molecular Weight of this compound is ~413.48 g/mol .
Troubleshooting Guides
Issue 1: this compound powder is not fully dissolving in the solvent.
-
Cause A: Solvent Quality. The most common issue, particularly with DMSO, is the absorption of water from the atmosphere (hygroscopicity).[1][2] Water content significantly reduces the solubility of hydrophobic compounds like this compound.
-
Solution: Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.
-
-
Cause B: Insufficient Physical Agitation. At higher concentrations, the compound may require more energy to dissolve.
Issue 2: The compound precipitates after being diluted into aqueous cell culture medium.
-
Cause A: Final Solvent Concentration is Too High. While this compound is soluble in DMSO, it has very low solubility in aqueous solutions. When the stock is diluted, the percentage of DMSO in the final solution may be insufficient to keep the compound dissolved.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5% and ideally below 0.1%, to maintain solubility and minimize solvent toxicity to cells.
-
-
Cause B: Temperature Shock. Diluting a room-temperature stock solution into cold (e.g., 4°C) medium can cause the compound to precipitate out of solution.[10]
-
Solution: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
-
Cause C: Improper Mixing Technique. Adding the stock solution as a single large drop can create a localized area of high concentration, leading to precipitation.
-
Solution: Add the stock solution dropwise to the culture medium while gently vortexing or swirling the tube/flask to ensure rapid and even dispersion.
-
Troubleshooting Workflow: Solubility Issues
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Calculate Required Mass: Based on a molecular weight of 413.48 g/mol , weigh out 4.13 mg of solid this compound powder.
-
Add Solvent: Add 1 mL of fresh, anhydrous, research-grade DMSO to the vial containing the this compound.
-
Dissolve: Cap the vial securely and vortex thoroughly. If needed, place the vial in a sonicator water bath for 5-10 minutes until the solution is completely clear.
-
Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.[1][3]
Protocol 2: Preparation of Working Solutions for Cell Treatment
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of complete cell culture medium in a 37°C water bath.
-
Serial Dilution (Example for 1 µM final): a. Perform an intermediate dilution. Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium. This creates a 100 µM intermediate solution. Vortex gently. b. Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed medium in your culture plate or a separate tube. This yields a final concentration of 1 µM this compound. The final DMSO concentration will be 0.1%.
-
Treat Cells: Immediately add the final working solution to your cells and proceed with the experiment.
Experimental Workflow Diagram
Mandatory Visualization: Signaling Pathway
This compound exerts its anti-cancer effects by disrupting protein homeostasis. It inhibits p97, a critical enzyme that extracts ubiquitinated proteins from the endoplasmic reticulum (ER) for degradation by the proteasome. This inhibition leads to an accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR), which, when irresolvable, leads to apoptosis.[6][7][11]
This compound Mechanism of Action Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ubpbio.com [ubpbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to p97 Inhibitors: CB-5083 vs. NMS-873 and Other Emerging Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of prominent inhibitors of the AAA+ ATPase p97 (also known as VCP), with a primary focus on the clinical candidate CB-5083 and the potent allosteric inhibitor NMS-873. This document is intended to serve as a valuable resource for researchers in oncology, protein homeostasis, and drug discovery by presenting a comprehensive overview of their mechanisms, potency, and cellular effects, supported by experimental data and detailed protocols.
Introduction to p97 Inhibition
The p97/VCP protein is a critical regulator of cellular protein homeostasis, playing a central role in the ubiquitin-proteasome system (UPS). It functions by unfolding and extracting ubiquitinated proteins from cellular compartments or protein complexes, thereby targeting them for proteasomal degradation.[1] This process is essential for various cellular functions, including endoplasmic reticulum-associated degradation (ERAD), DNA damage repair, and autophagy.[2] Cancer cells, with their high rates of protein synthesis and consequent proteotoxic stress, are particularly dependent on p97 activity for survival. This dependency makes p97 an attractive therapeutic target in oncology.[3]
Mechanism of Action: A Tale of Two Binding Sites
This compound and NMS-873 represent two distinct classes of p97 inhibitors, distinguished by their mechanism of action and binding sites on the p97 hexamer.
This compound is a first-in-class, orally bioavailable, ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97.[3] By competing with ATP for binding in the D2 domain, this compound inhibits the ATPase activity of p97, leading to the accumulation of polyubiquitinated proteins and unresolved ER stress, ultimately triggering apoptosis in cancer cells.[3]
NMS-873 , in contrast, is a potent and specific allosteric inhibitor of p97.[4] It binds to a site at the interface of the D1 and D2 domains, stabilizing an ADP-bound state and thereby inhibiting the enzyme's catalytic cycle.[4] This allosteric mechanism of action provides a potential advantage in overcoming resistance to ATP-competitive inhibitors.[5]
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound, NMS-873, and other notable p97 inhibitors against the p97 ATPase and in various cancer cell lines.
Table 1: Biochemical Potency against p97 ATPase
| Inhibitor | Mechanism of Action | Target Domain | IC50 (nM) | Reference |
| This compound | ATP-competitive | D2 | 11 | [3] |
| NMS-873 | Allosteric | D1-D2 interface | 24-30 | [6][7] |
| DBeQ | ATP-competitive | D2 | 1500 | [8] |
| ML240 | ATP-competitive | D2 | 100 | [5] |
| CB-5339 | ATP-competitive | D2 | Potent (specific values not publicly detailed) | [4] |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | this compound (µM) | NMS-873 (µM) | DBeQ (µM) | ML240 (µM) | Reference | |---|---|---|---|---|---| | HCT116 | Colon Carcinoma | 0.31 - 0.38 | 0.38 | 2.7 | - |[6][9] | | HeLa | Cervical Cancer | - | - | 6.1 | - |[10] | | RPMI-8226 | Multiple Myeloma | - | - | 3.4 | - |[10] | | HL-60 | Acute Myeloid Leukemia | 0.45 | - | - | - |[9] |
Table 3: Activity Against Resistant p97 Mutants (ATPase Assay IC50)
| p97 Mutant | This compound Resistance (fold-increase) | NMS-873 Resistance (fold-increase) | Reference |
| N660K | 30 | ~1 | [5] |
| T688A | >500 | 30 | [5] |
| D649A/T688A | ~400 | 5 | [5] |
| A530T | ~1 | 4 | [7] |
Experimental Protocols
p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from methodologies used in the characterization of p97 inhibitors.
Objective: To measure the ATPase activity of p97 in the presence of inhibitors and determine their IC50 values.
Materials:
-
Purified recombinant human p97 protein
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound, NMS-873, etc.) dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare a reaction mix containing assay buffer and p97 enzyme at the desired concentration (e.g., 5 nM).
-
Add 5 µL of the p97 reaction mix to each well of a 384-well plate.
-
Add serial dilutions of the test compounds (e.g., 10-point, 3-fold dilutions) or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of ATP solution (e.g., 20 µM final concentration).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 values by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of p97 inhibitors on cancer cell lines.
Objective: To determine the anti-proliferative activity (IC50) of p97 inhibitors.
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blotting for Unfolded Protein Response (UPR) Markers
This protocol outlines the detection of key UPR proteins to confirm the mechanism of action of p97 inhibitors.
Objective: To assess the induction of ER stress and the UPR pathway upon treatment with p97 inhibitors.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against UPR markers (e.g., BiP/GRP78, CHOP, ATF4, phosphorylated PERK, XBP1s)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with the test compounds at the desired concentrations for a specified time (e.g., 6-24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Visualization
Inhibition of p97 disrupts its critical role in protein homeostasis, leading to the activation of the Unfolded Protein Response (UPR). The diagram below illustrates the central role of p97 in the ERAD pathway and how its inhibition triggers the three main branches of the UPR.
Caption: p97 inhibition disrupts ERAD, leading to UPR activation and apoptosis.
Discussion and Future Directions
This compound demonstrated significant promise as a p97 inhibitor with broad anti-tumor activity. However, its clinical development was halted due to off-target effects, specifically the inhibition of phosphodiesterase-6 (PDE6), which led to visual disturbances in patients.[11] This highlights the critical importance of selectivity in drug design.
NMS-873, with its distinct allosteric mechanism, offers a valuable tool for probing p97 biology and a potential avenue for circumventing resistance to ATP-competitive inhibitors.[5] However, some studies suggest that NMS-873 may also have off-target effects on mitochondrial respiration, which should be considered when interpreting experimental results.[4]
The development of second-generation p97 inhibitors, such as CB-5339 , aims to address the limitations of earlier compounds. CB-5339 is an orally bioavailable, selective p97 inhibitor with an improved safety profile that has entered clinical trials for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[4]
The exploration of different classes of p97 inhibitors, including covalent and allosteric modulators, remains an active area of research. The development of compounds with improved selectivity and the ability to overcome resistance mutations will be crucial for the successful clinical translation of p97-targeted therapies. Furthermore, combination strategies, potentially with proteasome inhibitors or other agents that induce proteotoxic stress, may enhance the therapeutic efficacy of p97 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMS-873 Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomics analysis reveals the differential impact of the p97 inhibitor this compound on protein levels in various cellular compartments of the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to this compound and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A p97/Valosin-Containing Protein Inhibitor Drug this compound Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of CB-5083: A Comparative Guide to its Selectivity for p97 ATPase
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a small molecule inhibitor is paramount. This guide provides a detailed comparison of CB-5083's selectivity for its target, the AAA-ATPase p97, over other ATPases, supported by experimental data and protocols.
This compound is a first-in-class, orally bioavailable inhibitor of p97, an enzyme that plays a critical role in protein homeostasis.[1] Its inhibition leads to the disruption of cellular processes like the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD), ultimately triggering apoptosis in cancer cells.[1][2] The efficacy and safety of such targeted therapies hinge on their selectivity. This report consolidates findings on the validation of this compound's specificity for p97.
Quantitative Analysis of this compound's Selectivity
This compound has been demonstrated to be a potent and highly selective inhibitor of the D2 ATPase domain of p97.[3][4] It functions as an ATP-competitive inhibitor, meaning it vies with ATP for binding to the enzyme's active site.[1][5] This targeted action has been quantified through various biochemical assays.
| Target | IC50 | Assay Type | Comments |
| p97 (overall ATPase activity) | 11 nM | Biochemical Assay | Tested at an ATP concentration of 500 µM.[5] |
| p97 D2 Domain | - | - | Confirmed as the primary target domain.[4][5] |
| p97 D1 Domain | - | - | Minimally affected by this compound.[4] |
| DNA-PK | Significant reduction in binding at 10 µM | Cell Lysate Probe Assay | Further cell-based assays showed no significant inhibition at concentrations that induce cell death.[5] |
| mTOR | Significant reduction in binding at 10 µM | Cell Lysate Probe Assay | |
| PIK3C3 | Significant reduction in binding at 10 µM | Cell Lysate Probe Assay | |
| Panel of other kinases and ATPases | Minimal to no inhibition | Biochemical and Cell Lysate Assays | This compound displays high selectivity for p97.[5] |
Experimental Methodologies
The validation of this compound's selectivity relies on robust experimental protocols. Below are summaries of the key assays employed.
Biochemical ATPase Activity Assay (ADP-Glo™ Assay)
This assay quantitatively measures ATPase activity by detecting the amount of ADP produced in the enzymatic reaction.
-
Reaction Setup: Recombinant human p97 enzyme is incubated with varying concentrations of this compound in the presence of a defined concentration of ATP (e.g., 500 µM).
-
ATPase Reaction: The mixture is incubated to allow the enzymatic conversion of ATP to ADP.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the ATPase reaction and deplete the remaining ATP.
-
Signal Generation: A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used by a luciferase to generate a luminescent signal.
-
Data Analysis: The intensity of the luminescent signal is proportional to the ADP concentration and, therefore, the ATPase activity. IC50 values are calculated by plotting the percent inhibition of ATPase activity against the logarithm of the inhibitor concentration.
Cell-Based Target Engagement and Selectivity Assays
To confirm the on-target activity and selectivity within a cellular context, several methods are utilized.
-
Generation of Resistant Cell Lines: Cancer cell lines (e.g., HCT116 colon cancer cells) are cultured with gradually increasing concentrations of this compound.[5] This selective pressure leads to the emergence of resistant clones.
-
Target Gene Sequencing: The p97 gene from the resistant clones is sequenced to identify mutations. The discovery of mutations within the D2 ATPase domain of p97 confirms that this compound's cytotoxic effect is mediated through its interaction with this specific target.[5]
-
Western Blotting for Pathway Markers: Cells are treated with this compound, and lysates are analyzed by Western blotting for markers of the unfolded protein response (UPR), such as increased levels of CHOP and BiP, and the accumulation of poly-ubiquitinated proteins.[3] This provides evidence of the downstream consequences of p97 inhibition.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining ATPase inhibitor selectivity and the signaling pathway affected by this compound.
Caption: Workflow for determining the selectivity of this compound for p97.
Caption: this compound inhibits p97, leading to ER stress and apoptosis.
References
- 1. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Potential of CB-5083: A Cross-Cancer Comparative Analysis
CB-5083, a first-in-class, orally bioavailable inhibitor of the AAA ATPase p97, has demonstrated significant anti-tumor activity across a spectrum of preclinical cancer models. By targeting a critical regulator of protein homeostasis, this compound induces irresolvable proteotoxic stress within cancer cells, leading to apoptosis. This guide provides a comprehensive cross-validation of this compound's effects in various cancer models, offering a comparative analysis with alternative therapies and detailing the experimental frameworks used to generate these findings.
Mechanism of Action: Disrupting Protein Homeostasis
This compound selectively inhibits the D2 ATPase domain of p97 (also known as VCP), a key enzyme in the ubiquitin-proteasome system.[1] This inhibition disrupts the degradation of poly-ubiquitinated proteins, leading to their accumulation and triggering the Unfolded Protein Response (UPR).[2][3] The sustained activation of the UPR ultimately culminates in programmed cell death, or apoptosis.[4][5] This mechanism is distinct from that of proteasome inhibitors, which target a downstream step in protein degradation, and may explain this compound's activity in models resistant to these agents.[5]
Comparative Efficacy of this compound in Preclinical Cancer Models
The therapeutic potential of this compound has been evaluated in a wide array of hematological and solid tumor models. The following tables summarize the quantitative data from these studies, comparing the in vitro and in vivo efficacy of this compound with other anti-cancer agents.
In Vitro Anti-Proliferative Activity of this compound
| Cancer Type | Cell Line | This compound IC50/GI50 (µM) | Comparator IC50/GI50 (µM) |
| Multiple Myeloma | Panel of 18 cell lines (median) | 0.326[5] | Bortezomib: Not directly compared in a panel |
| RPMI8226 | - | Bortezomib: ~0.01[5] | |
| Acute Myeloid Leukemia (AML) | HL-60 | 0.45[6][7] | - |
| Colon Cancer | HCT116 | 0.31[6][7] | - |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Panel of 10 cell lines | Significant viability reduction at non-toxic concentrations[8] | - |
In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome |
| Colon Cancer Xenograft (HCT116) | This compound | - | 63% TGI[2] |
| Bortezomib | - | Inactive[2] | |
| Carfilzomib | - | Inactive[2] | |
| Ixazomib | - | Inactive[2] | |
| Non-Small Cell Lung Cancer Xenograft (A549) | This compound | - | 85% TGI[2] |
| Bortezomib | - | 37% TGI[2] | |
| Carfilzomib | - | 50% TGI[2] | |
| Ixazomib | - | 19% TGI[2] | |
| Multiple Myeloma Xenograft (AMO-1) | This compound (50 mg/kg, PO) | 4 days on/3 days off | Significant tumor growth inhibition[9] |
| Bortezomib (0.8 mg/kg, IV) | Twice weekly | Significant tumor growth inhibition[9] | |
| This compound + Bortezomib | Combination | Enhanced tumor growth inhibition[9] |
The Next Generation: CB-5339
While this compound demonstrated promising preclinical activity, its clinical development was halted due to off-target effects on phosphodiesterase-6 (PDE6), leading to visual impairment.[10] This led to the development of a second-generation p97 inhibitor, CB-5339 . Preclinical studies suggest that CB-5339 retains a comparable efficacy profile to this compound but with an improved safety profile, lacking the off-target PDE6 activity.[1] CB-5339 is currently being evaluated in clinical trials for acute myeloid leukemia and myelodysplastic syndrome.[11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assays
To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), cancer cell lines were seeded in 96-well plates and treated with a dose range of this compound or comparator drugs for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data were normalized to vehicle-treated control cells to calculate IC50/GI50 values using non-linear regression analysis.[5][7]
Western Blotting
Cancer cells were treated with this compound or comparator drugs for specified times. Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against proteins involved in the UPR pathway (e.g., BiP, PERK, CHOP, XBP1s) and apoptosis markers (e.g., cleaved PARP). After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]
In Vivo Xenograft Studies
All animal experiments were conducted in accordance with institutional guidelines. For subcutaneous xenograft models, human cancer cells (e.g., HCT116, A549, AMO-1) were injected into the flank of immunodeficient mice. Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was typically administered orally (PO), while proteasome inhibitors like bortezomib were administered intravenously (IV). Tumor volumes and body weights were measured regularly throughout the study. At the end of the study, tumors were excised and weighed, and tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.[2][9]
Visualizing the Mechanism and Workflow
To better illustrate the processes involved in this compound's action and evaluation, the following diagrams were generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Proteomics analysis reveals the differential impact of the p97 inhibitor this compound on protein levels in various cellular compartments of the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. researchgate.net [researchgate.net]
- 10. A p97/Valosin-Containing Protein Inhibitor Drug this compound Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to this compound and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CB-5083 and Genetic Knockdown of p97 in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor CB-5083 and genetic knockdown techniques for the study of the essential ATPase p97. This analysis is supported by experimental data to delineate the similarities and distinctions between these two widely used research methodologies.
The AAA+ ATPase p97 (also known as VCP) is a critical regulator of protein homeostasis, playing a central role in cellular processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2] Its inhibition is a promising therapeutic strategy for various cancers. This guide compares two primary methods for studying p97 function: the small molecule inhibitor this compound and genetic knockdown (siRNA/shRNA).
Performance Comparison: this compound vs. p97 Genetic Knockdown
Both this compound and genetic knockdown of p97 induce similar downstream cellular effects, including the accumulation of poly-ubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis.[3][4][5] However, the kinetics, specificity, and potential off-target effects of each method can differ, influencing experimental outcomes and their interpretation.
A key distinction lies in the temporal control of p97 inhibition. This compound, as a small molecule inhibitor, allows for acute and reversible inhibition, enabling the study of immediate cellular responses. In contrast, genetic knockdown provides a model for the long-term consequences of reduced p97 expression.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound and p97 knockdown.
| Cell Line | This compound IC50 (µM) | Reference |
| HCT116 (Colon) | 1.18 | [6] |
| HCT115 (Colon) | 0.82 | [6] |
| RKO (Colon) | 0.88 | [6] |
| HL-60 (Leukemia) | 0.45 | [7] |
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| HCT116 (Colon) | 0.125 µM this compound | Statistically insignificant vs. control | [8] |
| HCT116 (Colon) | 0.25 µM this compound | Statistically significant vs. control (p < 0.0001) | [8] |
A direct quantitative comparison of IC50 values between this compound and p97 knockdown is not available in the reviewed literature. However, a proteomics study on HCT116 cells provides a comprehensive comparison of the molecular consequences of both approaches.
| Treatment | Differentially Expressed Proteins (vs. Control) | Key Upregulated Pathways | Key Downregulated Pathways | Reference |
| p97 shRNA knockdown | 1,069 | Protein processing in ER, UPR, Asparagine N-linked glycosylation | Cell cycle, DNA replication | [9] |
| This compound (2 µM, 24h) | 1,234 | Protein processing in ER, UPR, Asparagine N-linked glycosylation | Cell cycle, DNA replication | [9] |
Signaling Pathways and Experimental Workflows
The inhibition of p97, either by this compound or genetic knockdown, disrupts several critical cellular signaling pathways, primarily the ERAD and UPR pathways, and also impacts autophagy.
p97-Mediated ERAD and UPR Pathway
Caption: p97's role in ERAD and the UPR pathway.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound and p97 knockdown.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound or transfect with p97 siRNA/shRNA and incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using Annexin V.[13][14][15]
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of propidium iodide (PI) (1 mg/mL) to 100 µL of the cell suspension.[13]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[13]
Western Blotting
Western blotting is used to detect specific proteins in a sample.[16][17][18][19]
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., p97, PARP, CHOP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and genetic knockdown are valuable tools for investigating the function of p97. This compound offers acute and reversible inhibition, making it suitable for studying dynamic cellular processes. Genetic knockdown, on the other hand, provides insights into the long-term consequences of p97 depletion. Proteomic analysis reveals a high degree of overlap in the cellular pathways affected by both methods, particularly the induction of ER stress and the UPR, and downregulation of cell cycle and DNA replication pathways. The choice between these two approaches will depend on the specific research question and the desired experimental timeframe. For drug development purposes, understanding the cellular response to a small molecule inhibitor like this compound is paramount, while genetic knockdown provides a crucial validation of the on-target effects.
References
- 1. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p97-Containing Complexes in Proliferation Control and Cancer: Emerging Culprits or Guilt by Association? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Thrombospondin-1 counteracts the p97 inhibitor this compound in colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics analysis reveals the differential impact of the p97 inhibitor this compound on protein levels in various cellular compartments of the HL-60 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p97-inhibitor-promotes-apoptosis-on-colon-cancer-cells - Ask this paper | Bohrium [bohrium.com]
- 9. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
Head-to-head comparison of CB-5083 and CB-5339 in vitro
A Comprehensive Guide for Researchers in Drug Development
In the landscape of novel cancer therapeutics, inhibitors of the ATPase p97/valosin-containing protein (VCP) have emerged as a promising class of agents. These molecules disrupt cellular protein homeostasis, leading to endoplasmic reticulum (ER) stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells. This guide provides a detailed head-to-head in vitro comparison of two key p97 inhibitors: the first-in-class molecule CB-5083 and its second-generation successor, CB-5339.
At a Glance: Key Differences
| Feature | This compound | CB-5339 |
| Generation | First-generation p97 inhibitor | Second-generation p97 inhibitor |
| Primary Target | p97/VCP ATPase | p97/VCP ATPase |
| Key Advantage | First-in-class molecule, established proof-of-concept for p97 inhibition. | Improved selectivity and safety profile, overcoming off-target effects of this compound.[1][2] |
| Off-Target Concern | Inhibition of phosphodiesterase-6 (PDE6), leading to visual disturbances in clinical trials. | Designed to have reduced PDE6 inhibition.[3] |
| Clinical Status | Clinical trials were terminated due to off-target toxicity.[3] | Has advanced to Phase 1 clinical trials for acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[2][4] |
In Vitro Potency: A Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro cytotoxic activity of this compound and CB-5339 across a range of cancer cell lines.
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | ~0.5 - 0.7 | |
| HL-60 | Acute Myeloid Leukemia | 0.45 | |
| A549 | Lung Carcinoma | 0.68 | [5] |
| RPMI-8226 | Multiple Myeloma | ~0.5 | [5] |
| OCI-AML3 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive | [6] |
| MOLM13 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive | [6] |
| SET2 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive | [6] |
| HEL92.1.7 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive | [6] |
Table 2: In Vitro Activity of CB-5339 in Acute Myeloid Leukemia (AML) Cell Lines
A key study conducted a linear regression analysis of the IC50 distribution for a panel of 138 cell lines treated with both this compound and CB-5339, indicating that both compounds have a comparable biochemical efficacy profile and a similar on-target inhibitory mechanism.[7] This suggests that in many cancer cell lines, the potency of the two drugs against p97 is likely to be in a similar range.
Mechanism of Action: Induction of ER Stress and Apoptosis
Both this compound and CB-5339 exert their anticancer effects by inhibiting the ATPase activity of p97/VCP. This enzyme plays a crucial role in the ubiquitin-proteasome system by extracting ubiquitinated proteins from cellular compartments, including the endoplasmic reticulum, for subsequent degradation.
Inhibition of p97 leads to the accumulation of misfolded and ubiquitinated proteins within the ER, triggering the Unfolded Protein Response (UPR). The UPR is a complex signaling network that initially aims to restore protein homeostasis. However, sustained ER stress due to p97 inhibition overwhelms the UPR's adaptive capacity, leading to the activation of apoptotic pathways and programmed cell death.
Mechanism of action for this compound and CB-5339.
Key molecular markers of the UPR and apoptosis induced by p97 inhibition include the upregulation of BiP (GRP78), CHOP (GADD153), and the cleavage of PARP.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the dose-dependent effect of this compound and CB-5339 on the viability of cancer cell lines.
Methodology:
-
Seed cancer cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or CB-5339 (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Cell viability assay workflow.
Western Blot Analysis for UPR and Apoptosis Markers
Objective: To assess the induction of the unfolded protein response and apoptosis following treatment with this compound or CB-5339.
Methodology:
-
Plate cells and treat with this compound or CB-5339 at relevant concentrations (e.g., 1 µM) for various time points (e.g., 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BiP, CHOP, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound or CB-5339.
Methodology:
-
Treat cells with the compounds as described for the Western blot analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
Conclusion
Both this compound and CB-5339 are potent in vitro inhibitors of the p97/VCP ATPase, leading to cancer cell death through the induction of unresolved ER stress and apoptosis. While this compound established the therapeutic potential of targeting p97, its clinical development was hampered by off-target effects. CB-5339 represents a significant advancement, retaining the on-target potency of its predecessor while exhibiting an improved safety profile due to enhanced selectivity. The preclinical data for CB-5339, particularly in hematological malignancies like AML, underscore its promise as a next-generation cancer therapeutic. This guide provides a foundational framework for researchers to design and interpret in vitro studies comparing these and other p97 inhibitors.
References
- 1. A p97/Valosin-Containing Protein Inhibitor Drug this compound Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bionews.com [bionews.com]
- 3. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to this compound and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cb-5339 - My Cancer Genome [mycancergenome.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting acute myeloid leukemia dependency on VCP-mediated DNA repair through a selective second-generation small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
Unraveling the Cellular Response: A Comparative Analysis of Gene Expression Changes Induced by the p97 Inhibitor CB-5083
For Immediate Release
In the landscape of targeted cancer therapy, inhibitors of the AAA+ ATPase p97 (also known as VCP) have emerged as a promising strategy to disrupt protein homeostasis in malignant cells. CB-5083, a first-in-class, selective inhibitor of the p97 D2 ATPase domain, has been instrumental in elucidating the downstream consequences of p97 inhibition. This guide provides a comparative analysis of the gene expression changes induced by this compound, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.
Mechanism of Action: Inducing Proteotoxic Stress
This compound competitively binds to the ATP-binding site of the D2 domain of p97, a key regulator of the ubiquitin-proteasome system.[1] This inhibition disrupts the degradation of poly-ubiquitinated proteins, leading to their accumulation and inducing significant endoplasmic reticulum (ER) stress.[2] Consequently, the unfolded protein response (UPR) is activated, a state of cellular distress that, when irresolvable, culminates in apoptosis.[3][4] This mechanism of action positions this compound as a potent anti-cancer agent, particularly in tumors with high rates of protein synthesis and secretion, such as multiple myeloma.[3][5]
Comparative Gene and Protein Expression Analysis
Treatment with this compound triggers a distinct transcriptional and translational response compared to other disruptors of protein homeostasis, such as the proteasome inhibitor bortezomib. While both drug classes induce apoptosis, this compound elicits a more targeted activation of the UPR pathway. Notably, unlike proteasome inhibitors, this compound does not induce a pronounced upregulation of heat shock genes or proteasome subunits, suggesting a more specific mechanism of action.[3]
Below is a summary of key gene and protein expression changes induced by this compound in cancer cell lines, with bortezomib included for comparative context.
| Gene/Protein | Function | Effect of this compound | Comparative Effect of Bortezomib |
| UPR Master Regulators | |||
| BiP/GRP78 | ER chaperone, central regulator of UPR | Strong induction[3] | Induction[3] |
| PERK (phosphorylation) | UPR sensor, attenuates translation | Strong induction[3] | Induction[3] |
| IRE1α (splicing of XBP1) | UPR sensor, activates XBP1 | Strong induction[3][6] | Induction |
| UPR Downstream Effectors | |||
| ATF4 | Transcription factor, mediates stress response | Upregulation[7] | Upregulation |
| CHOP/GADD153 | Pro-apoptotic transcription factor | Robust induction, often higher than bortezomib[3][6] | Induction[3] |
| XBP1s | Active form of XBP1 transcription factor | Strong induction[3] | Induction[3] |
| DNAJB9 | DnaJ heat shock protein family member | Overexpression[6] | Not prominently reported |
| Apoptosis Regulators | |||
| DR5 (Death Receptor 5) | Pro-apoptotic receptor | 18.9-fold upregulation of mRNA in HCT116 cells[8] | Not as significantly upregulated |
| Cleaved PARP | Marker of apoptosis | Increase[3] | Increase[3] |
| Proteasome Subunits & Heat Shock Proteins | |||
| Proteasome Subunit Genes | Components of the proteasome | No pronounced upregulation[3] | Upregulation (compensatory response)[3] |
| Heat Shock Genes | Chaperones involved in protein folding | No pronounced upregulation[3] | Upregulation (compensatory response)[3] |
| Cell Cycle Regulators | |||
| Cyclin D1 | Promotes G1/S phase transition | Downregulation[9] | Variable |
| Securin | Anaphase inhibitor | Downregulation[9] | Variable |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for analyzing the induced gene expression changes.
Figure 1: this compound induced signaling pathway.
Figure 2: Experimental workflow for analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to analyze the effects of this compound.
Cell Culture and Treatment
Cancer cell lines (e.g., RPMI-8226 multiple myeloma, HCT116 colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded at a predetermined density and allowed to adhere overnight (for adherent cells). Subsequently, cells are treated with various concentrations of this compound, an alternative compound (e.g., bortezomib), or a vehicle control (e.g., DMSO) for specified time periods (e.g., 6, 12, 24 hours).
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. The quality and quantity of RNA are assessed using a spectrophotometer (e.g., NanoDrop). First-strand cDNA synthesis is performed using a reverse transcription kit.
qRT-PCR is conducted using a thermal cycler with SYBR Green or TaqMan probe-based assays.[2] Primers for target genes (e.g., BIP, CHOP, XBP1s, ATF4) and a housekeeping gene (e.g., GAPDH, ACTB) are used for amplification.[2] The relative gene expression is calculated using the ΔΔCt method.
Western Blot Analysis
Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6] The membrane is then incubated with primary antibodies against target proteins (e.g., BiP, p-PERK, CHOP, cleaved PARP, GAPDH) overnight at 4°C.[3][6] After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6] Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
RNA Sequencing (RNA-seq)
For a global analysis of gene expression, total RNA is extracted as described above. The integrity of the RNA is verified using a bioanalyzer. Ribosomal RNA (rRNA) is depleted from the total RNA, and the remaining RNA is fragmented. Sequencing libraries are prepared from the fragmented RNA by reverse transcription, second-strand synthesis, adenylation of 3' ends, and ligation of adapters. The libraries are then amplified by PCR.
The quality and quantity of the libraries are assessed, and they are sequenced on a high-throughput sequencing platform (e.g., Illumina). The raw sequencing reads are subjected to quality control, aligned to a reference genome, and the gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment with this compound compared to controls.
Conclusion
This compound induces a potent and specific cellular response characterized by the activation of the UPR and subsequent apoptosis. The gene expression signature of this compound is distinct from that of broader-acting proteasome inhibitors, highlighting its targeted mechanism of action. This comparative guide provides a foundational understanding of the molecular consequences of p97 inhibition, offering valuable insights for the continued development of this class of anti-cancer therapeutics.
References
- 1. RNA sequencing for cancer cell lines analysis [bio-protocol.org]
- 2. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. RNA sequencing of lung tumor cell lines [bio-protocol.org]
- 9. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of the Unfolded Protein Response in CB-5083-Mediated Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the p97 inhibitor CB-5083's performance with other alternatives, supported by experimental data, to validate the critical role of the Unfolded Protein Response (UPR) in its mechanism of cell death.
Introduction to this compound and the Unfolded Protein Response
This compound is a first-in-class, orally bioavailable small molecule that selectively inhibits the AAA ATPase p97 (also known as VCP).[1][2][3] p97 is a key regulator of protein homeostasis, playing a crucial role in processes such as the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).[3][4][5] By inhibiting p97, this compound disrupts these pathways, leading to an accumulation of misfolded and ubiquitinated proteins, which in turn induces significant proteotoxic stress.[1][2][3][6]
This irresolvable stress triggers the Unfolded Protein Response (UPR), a cellular signaling network activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[7][8][9] The UPR has three main signaling branches initiated by the sensors PERK, IRE1α, and ATF6.[7][10][11] While initially a pro-survival response aimed at restoring protein homeostasis, sustained and overwhelming ER stress, as induced by this compound, shifts the UPR towards a pro-apoptotic program, ultimately leading to programmed cell death.[1][4][8][12]
Comparative Performance of p97 Inhibitors
The efficacy of this compound can be compared with other p97 inhibitors, which are broadly classified into ATP-competitive and allosteric inhibitors.
| Inhibitor | Type | Target | IC50 (p97 ATPase assay) | Key Cellular Effects | Reference |
| This compound | ATP-competitive | D2 ATPase domain | ~11 nM | Induces robust UPR activation and apoptosis.[1][13] | [1][3][12][13] |
| NMS-873 | Allosteric | Tunnel between D1 and D2 domains | ~26 nM | Potent UPR induction; can overcome resistance to ATP-competitive inhibitors.[13][14][15] | [14][15] |
| UPCDC-30245 | Allosteric | Interface of D1 and D2 domains | ~27-300 nM | Overcomes resistance to this compound.[13][14] | [13][14] |
| DBeQ | ATP-competitive | D1 and D2 ATPase domains | ~1 µM | Induces ER stress and apoptosis.[3] | [3] |
| ML240 / ML241 | ATP-competitive | D2 ATPase domain | ~100-110 nM | Potent p97 inhibitors.[13][14][16] | [14][16] |
Experimental Protocols
To validate the role of the UPR in this compound-mediated cell death, a series of key experiments are typically performed.
Western Blot Analysis of UPR Markers
Objective: To detect the activation of the three UPR signaling pathways upon this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., multiple myeloma RPMI8226, colon cancer HCT116) at a suitable density.[1] Treat cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for various time points (e.g., 4, 8, 16, 24 hours).[1]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-polyacrylamide gels and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key UPR markers:
-
PERK pathway: Phospho-PERK (p-PERK), ATF4, and CHOP.
-
IRE1α pathway: Spliced XBP1 (XBP1s) and Phospho-IRE1α (p-IRE1α).
-
ER stress marker: BiP/GRP78.
-
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Cell Viability Assay
Objective: To quantify the cytotoxic effect of this compound.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates.
-
Drug Treatment: Treat cells with serial dilutions of this compound and control compounds for 72 hours.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.
-
Data Analysis: Measure luminescence or absorbance and normalize the data to vehicle-treated cells to calculate the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V/PI Staining)
Objective: To confirm that this compound-induced cell death occurs via apoptosis.
Methodology:
-
Cell Treatment: Treat cells with this compound or vehicle control for 24-48 hours.
-
Cell Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V positive, PI negative cells: Early apoptotic.
-
Annexin V positive, PI positive cells: Late apoptotic/necrotic.
-
Gene Silencing (siRNA) of UPR Components
Objective: To establish a causal link between UPR activation and this compound-induced apoptosis.
Methodology:
-
Transfection: Transfect cells with siRNAs targeting key UPR components (e.g., CHOP, XBP1, ATF4) or a non-targeting control siRNA.
-
This compound Treatment: After 24-48 hours of transfection, treat the cells with this compound.
-
Analysis: Perform cell viability and apoptosis assays as described above.
-
Validation: Confirm the knockdown of the target protein by Western blotting. A rescue from this compound-induced cell death in the siRNA-treated cells would validate the role of that specific UPR component.
Visualizing the Molecular Pathways and Workflows
To better understand the complex interactions, the following diagrams illustrate the key signaling pathways and experimental procedures.
Caption: this compound mechanism of action leading to UPR-mediated apoptosis.
Caption: Experimental workflow for Western blot analysis of UPR markers.
Caption: Logical relationship in siRNA-based validation of UPR's role.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. targeting-the-aaa-atpase-p97-as-an-approach-to-treat-cancer-through-disruption-of-protein-homeostasis - Ask this paper | Bohrium [bohrium.com]
- 7. The Role of ER Stress and the Unfolded Protein Response in Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 8. Unfolded protein response in cancer: the Physician's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the ER-Induced UPR Pathway and the Efficacy of Its Inhibitors and Inducers in the Inhibition of Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endoplasmic Reticulum Stress Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Apoptosis by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to this compound and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating p97 inhibitor analogues for potency against p97-p37 and p97-Npl4-Ufd1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CB-5083: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
CB-5083 is a potent inhibitor of the p97 ATPase, utilized in cancer research and other drug development studies. As with any research chemical, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. While specific disposal instructions for this compound are not readily published, it should be treated as a hazardous chemical waste. Disposal must adhere to all applicable federal, state, and local regulations and be managed through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Operational and Disposal Plan
This step-by-step guide provides a framework for the safe handling and disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous. This includes pure, unused this compound, solutions containing this compound, contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials.
-
Segregate this compound waste from other waste streams. Do not mix this compound waste with non-hazardous trash, sharps containers (unless chemically contaminated), or other incompatible chemical wastes.
-
Solid Waste: Collect unused this compound powder and contaminated solid materials in a designated, leak-proof container clearly labeled for this compound solid waste.
-
Liquid Waste:
2. Waste Collection and Storage:
-
Use appropriate containers. Waste containers should be made of a material compatible with the waste they hold (e.g., glass or polyethylene for many solvents) and have a secure, screw-top lid.[4][5]
-
Label containers clearly. All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent system (e.g., "in DMSO"), the approximate concentration or quantity, and the date of accumulation.[2][3]
-
Store waste in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of the laboratory personnel.[4][5] The SAA should be inspected weekly for leaks or container degradation.[5]
-
Keep containers closed. Waste containers must be kept tightly sealed except when adding waste.[5][6]
3. Disposal Procedures:
-
Contact your institution's EHS office. Schedule a pickup for your hazardous waste. EHS professionals are trained in the safe handling, transport, and disposal of chemical waste and will ensure compliance with all regulations.[2][4]
-
Do not attempt to treat or neutralize this compound waste yourself. This should only be done by trained professionals.[3]
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste. Some institutional guidelines may allow for the disposal of triple-rinsed containers in the regular trash, but the rinsate must be collected as hazardous waste.[7][8][9] Always consult your EHS office for their specific procedures regarding empty container disposal.
Quantitative Data for Safe Handling and Disposal
| Parameter | Value/Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [4] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [4] |
| pH Range for Neutralized Aqueous Waste | 5.0 - 12.5 (if permitted by EHS for drain disposal) | [5] |
| Container Headspace | At least one inch to allow for expansion | [5] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound are available, the general protocol for disposing of a research-grade chemical solid or its solution is as follows:
Protocol for Disposal of Solid this compound Waste:
-
Designate a new, clean, and compatible container for solid hazardous waste.
-
Affix a "Hazardous Waste" label to the container.
-
Fill in the required information on the label, including "this compound" and any other solid waste components.
-
Carefully place the solid this compound waste and any contaminated disposable labware (e.g., weighing boats, gloves) into the container.
-
Securely close the container lid.
-
Store the container in your designated Satellite Accumulation Area.
-
Once the container is full or ready for disposal, arrange for pickup with your institution's EHS office.
Protocol for Disposal of Liquid this compound Waste (in DMSO):
-
Designate a clean, compatible solvent waste container.
-
Affix a "Hazardous Waste" label to the container.
-
Fill in the required information, specifying "this compound in Dimethyl Sulfoxide (DMSO)" and the estimated concentration.
-
Carefully pour the liquid waste into the container, using a funnel if necessary to avoid spills.
-
Securely close the container lid.
-
Store the container in a secondary containment bin within your Satellite Accumulation Area.
-
When the container is full or ready for disposal, contact your EHS office for a waste pickup.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. orf.od.nih.gov [orf.od.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling CB-5083
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the p97 Inhibitor CB-5083.
This document provides critical safety protocols and logistical plans for the handling of this compound, a potent, selective, and orally bioavailable inhibitor of the p97 AAA ATPase. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, which should be considered a hazardous substance, the following personal protective equipment is mandatory to prevent inhalation, ingestion, or contact with skin and eyes.[1][2]
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields are required to protect against splashes or airborne particles.[3] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile or butyl rubber) to prevent skin contact.[3] |
| Skin and Body Protection | An impervious lab coat or gown should be worn to protect the skin and clothing from contamination.[3] |
| Respiratory Protection | In situations where dust or aerosols may be generated, a suitable respirator or a NIOSH-approved self-contained breathing apparatus is necessary.[1][3] Work should ideally be conducted in a laboratory fume hood.[1] |
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receiving a shipment of this compound, promptly open and inspect the package to ensure the container is sealed and in good condition.
Storage: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[2][4] For stock solutions, it is recommended to store them at -80°C for up to 2 years or -20°C for up to 1 year.[5]
Preparation of Stock Solutions: this compound is soluble in DMSO and ethanol.[6] To prepare a stock solution, dissolve the crystalline solid in the solvent of choice, purging with an inert gas.[2] For example, a 100 mM stock solution can be made by dissolving 41.35 mg of this compound in 1 mL of DMSO.[6]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure to personnel. As a cytotoxic substance, specific disposal procedures are required.[7]
Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, gowns), and labware (pipette tips, tubes), must be segregated from general laboratory waste.[7][8]
Waste Containers:
-
Solid Waste: Place contaminated solid waste, such as gloves, wipes, and plasticware, into a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.[7] These are often color-coded (e.g., purple or red).[7][8][9]
-
Liquid Waste: Collect unused this compound solutions in a dedicated, sealed, and clearly labeled hazardous waste container. DMSO solutions should be disposed of as organic solvent waste.[1]
-
Sharps: Any sharps contaminated with this compound (needles, syringes, etc.) must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.[7][8]
Disposal Procedure:
-
Collection: Ensure all cytotoxic waste is collected in the appropriate, clearly labeled containers at the point of generation.
-
Storage: Store sealed waste containers in a designated, secure area away from general lab traffic until collection.
-
Disposal: Arrange for the disposal of cytotoxic waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. The standard method for disposal of cytotoxic waste is high-temperature incineration.[8][10] Never dispose of this compound or its solutions down the drain.
Mechanism of Action: p97 Inhibition Signaling Pathway
This compound is a potent inhibitor of the AAA ATPase p97 (also known as VCP), a key regulator of protein homeostasis.[3][11][12] Inhibition of p97 disrupts several cellular processes, including the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[3][5][12] This leads to an accumulation of misfolded and poly-ubiquitinated proteins, causing irresolvable proteotoxic stress within the endoplasmic reticulum.[3][11] This ER stress activates the Unfolded Protein Response (UPR), which, when prolonged, triggers the apoptotic cell death pathway.[3][11][12]
Experimental Protocol: In Vitro Cell Viability Assay
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear or opaque-walled microplates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the treated plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement (Example with MTT):
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and perform a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Quantitative Data: In Vitro Potency of this compound
The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colorectal Carcinoma | ~2.7 |
| HeLa | Cervical Cancer | ~6.1 |
| RPMI8226 | Multiple Myeloma | ~3.4 |
| A549 | Lung Carcinoma | 0.68 |
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]
- 3. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Frontiers | Targeting p97 to Disrupt Protein Homeostasis in Cancer [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. danielshealth.ca [danielshealth.ca]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
